Product packaging for Glycidol phosphate(Cat. No.:)

Glycidol phosphate

Cat. No.: B1258415
M. Wt: 152.04 g/mol
InChI Key: CUQAEAJXRPDBNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidol phosphate esters belong to a class of organophosphorus compounds that are valuable intermediates in synthetic organic chemistry and pharmaceutical research . These compounds are synthesized via the condensation of reagents like phosphorus oxychloride with glycidol, resulting in products such as diglycidyl methylphosphonate and triglycidyl phosphate . They function as alkylating agents , capable of forming covalent bonds with nucleophilic sites in biological macromolecules like proteins and DNA . This alkylating potential has been demonstrated through electrochemical studies showing their effective modification of human serum albumin (HSA), underscoring their reactivity under physiological conditions . The cytotoxic potential of these glycidyl esters has been evaluated in vitro against various human cell lines. Studies using the MTT assay have shown moderate to potent cytotoxicity, with some derivatives exhibiting preferential activity against cancer cell lines such as breast cancer (MCF7) and prostate cancer (PC-3) . For instance, certain glycidyl phosphate esters have demonstrated IC50 values in the range of 128 ± 10 µM for MCF7 cells, indicating their promise as lead structures in the development of novel anticancer agents . The core glycidol moiety is a well-studied industrial chemical . It is important to note that glycidol itself is classified by the IARC as a Group 2A agent , probably carcinogenic to humans . This product is strictly for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5O5P-2 B1258415 Glycidol phosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxiran-2-ylmethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQAEAJXRPDBNM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O5P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Glycidol Phosphate and Its Stereoisomers

Chemical Synthesis Approaches

The chemical synthesis of glycidol (B123203) phosphate (B84403) can be achieved through two primary pathways: the direct phosphorylation of glycidol or a related epoxide precursor, and the epoxidation of an allylic phosphate precursor. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Direct Phosphorylation Strategies

Direct phosphorylation involves the introduction of a phosphate group onto a molecule that already contains the three-carbon glycidol backbone, complete with its characteristic epoxide ring. This can be accomplished by reacting glycidol itself or a closely related precursor with a suitable phosphorylating agent.

The most direct route to glycidol phosphate involves the reaction of glycidol with a phosphorylating agent. This method leverages the free hydroxyl group of glycidol for esterification. A variety of phosphorylating agents have been employed, each with specific applications and outcomes.

For instance, enantiopure phospholipids (B1166683) can be synthesized starting from (S)-glycidol. nih.govacs.orgdiva-portal.org The phosphorylation of (S)-glycidol using dialkylphosphoramidites yields (R)-1-O-glycidyl dialkyl phosphates. nih.govacs.orgdiva-portal.org Another common agent, phosphorus oxychloride, can be used to phosphorylate (S)-glycidol, which, after in-situ treatment with choline (B1196258) tosylate, produces (R)-glycidyl phosphocholine (B91661). nih.govacs.orgdiva-portal.orgacs.org This intermediate is valuable for the synthesis of lysophosphatidylcholines. acs.org

The reaction of glycidol with phosphorus trichloride (B1173362) (PCl3) in the absence of a base presents a unique pathway where both the hydroxyl and epoxide functionalities of glycidol are involved, leading to the formation of 2-chloro-4-chloromethyl-1,3,2-dioxaphospholane in a highly diastereoselective manner. tandfonline.com Additionally, direct reaction of glycidol with chlorophosphates has been shown to be a successful, single-step approach to certain epoxyphosphates. udayton.edu

Table 1: Examples of Direct Glycidol Phosphorylation

Starting MaterialPhosphorylating AgentProductYieldReference
(S)-GlycidolDi-tert-butyl-N,N-diisopropyl phosphoramidite (B1245037)(R)-di-tert-butyl-phosphorylglycidol74% acs.org
(S)-GlycidolPhosphorus oxychloride, then choline tosylate(R)-glycidyl phosphocholine53% acs.org
Racemic glycidolPhosphorus trichloride (PCl3)(E)-2-chloro-4-chloromethyl-1,3,2-dioxaphospholaneHigh tandfonline.com
Glycidol(2-oxo-1,3-dioxolan-4-yl)methyl phosphorodichloridateEpoxyphosphate with two epoxide functionalitiesNot specified udayton.edu

An alternative strategy involves the phosphorylation of a precursor molecule that is subsequently converted into the final this compound structure. A key example of this approach is the phosphorylation of a chlorohydrin, which can then be cyclized to form the epoxide ring.

This method is demonstrated in the synthesis of sodium alkyl glycidyl (B131873) phosphates. The process begins with a sodium alkyl 2-hydroxy-3-chloropropyl phosphate. prepchem.comprepchem.com This phosphorylated chlorohydrin is then treated with a base, such as a sodium hydroxide (B78521) ethanol (B145695) solution. The base facilitates an intramolecular nucleophilic substitution, where the alkoxide of the secondary alcohol attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the epoxide ring. This reaction proceeds efficiently, yielding the target sodium alkyl glycidyl phosphate in quantitative amounts after removal of the sodium chloride precipitate. prepchem.comprepchem.com

Table 2: Synthesis via Phosphorylation of Epoxide Precursors

PrecursorReagentProductYieldReference
Sodium butyl 2-hydroxy-3-chloropropyl phosphateSodium hydroxide ethanol solutionSodium butyl glycidyl phosphate100% prepchem.com
Sodium octadecenyl 2-hydroxy-3-chloropropyl phosphateSodium hydroxide ethanol solutionSodium octadecenyl glycidyl phosphate100% prepchem.com

Epoxidation of Allylic Phosphate Precursors

A fundamentally different and often more versatile approach to glycidol phosphates involves a two-step sequence: first, the synthesis of an allylic phosphate, followed by the epoxidation of its carbon-carbon double bond. udayton.edu This strategy allows for the late-stage introduction of the epoxide functionality and offers powerful methods for controlling stereochemistry.

The epoxidation of the double bond in an allylic phosphate can be achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). The hydroxyl group of an allylic alcohol is known to direct the facial selectivity of m-CPBA epoxidation through hydrogen bonding. wikipedia.org While an allylic phosphate lacks this hydroxyl group, the principles of electrophilic attack by the peracid on the alkene remain. The reaction involves the formation of an allyl ester of a phosphate, which is then treated with the peracid to form the desired this compound. udayton.edu This method has been noted as being broadly applicable for preparing various epoxyphosphates. udayton.edu

For the synthesis of enantiomerically pure glycidol phosphates, catalytic asymmetric epoxidation is the premier method. The Sharpless asymmetric epoxidation is a renowned reaction that converts primary and secondary allylic alcohols into chiral epoxides with high enantioselectivity. youtube.compearson.com The reaction utilizes a titanium tetraisopropoxide catalyst, an enantiopure diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (t-BuOOH). youtube.comslideshare.net

In the context of this compound synthesis, the strategy involves preparing an achiral allylic phosphate and then subjecting it to Sharpless epoxidation conditions. The choice of (+)-DET or (-)-DET dictates the resulting stereochemistry of the epoxide ring. This method has been instrumental in producing chiral building blocks for complex molecules. mdpi.com For example, the Sharpless epoxidation of allyl alcohol itself is a well-established route to produce enantiopure glycidol. york.ac.ukbeilstein-journals.org By analogy, applying this reaction to an allyl phosphate precursor provides a powerful entry to chiral glycidol phosphates. The reaction has been successfully applied to structurally related allylic phosphine (B1218219) oxides, yielding products with excellent enantioselectivity. psu.edu

Table 3: Key Reagents in Sharpless Asymmetric Epoxidation

ReagentFunctionReference
Titanium Tetraisopropoxide (Ti(OiPr)₄)Lewis acid catalyst youtube.com
Diethyl Tartrate (DET)Chiral ligand controlling stereochemistry youtube.com
tert-Butyl Hydroperoxide (t-BuOOH)Oxygen source (oxidant) youtube.com
Allylic Alcohol/PhosphateSubstrate pearson.com

Ring-Closing Strategies to Form the Epoxide Moiety

The formation of the epoxide ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved through intramolecular cyclization of a suitable glycerol-derived precursor.

One common and classical approach involves the conversion of a glycerol (B35011) derivative into a halohydrin, which subsequently undergoes intramolecular Williamson ether synthesis upon treatment with a base to close the ring and form the epoxide.

A frequently employed method for creating the epoxide from a 1,2-diol is the Mitsunobu reaction. This reaction uses reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) to facilitate the intramolecular cyclization of a diol, forming the desired epoxide moiety. google.com

More advanced strategies include Ring-Closing Metathesis (RCM), a powerful reaction in modern organic synthesis that utilizes ruthenium-based catalysts. science.govrsc.org This method involves the cyclization of a diene precursor. For instance, a glycerol backbone can be functionalized with two alkenyl groups, one of which is part of a phosphate ester. The RCM reaction then constructs a cyclic phosphate ester, which can be further elaborated. orgsyn.orgnih.gov This strategy has been successfully applied to the synthesis of cyclic phosphonates, known as phostones, which are analogues of carbohydrates. nih.gov

Ring-Closing Strategy Precursor Key Reagents/Catalyst Description
Intramolecular Cyclization Halohydrin derived from glycerolBase (e.g., NaOH, KOH)A classic method where a deprotonated hydroxyl group displaces an adjacent halide to form the epoxide ring.
Mitsunobu Reaction 1,2-DiolDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)An efficient method for dehydrative cyclization of a diol to an epoxide. google.com
Ring-Closing Metathesis (RCM) Acyclic diene containing a phosphate tetherGrubbs' Catalyst (I or II)A modern method that forms a cyclic structure through the metathesis of two terminal alkene functionalities. science.govnih.gov

Protecting Group Strategies in Synthesis

Due to the polyfunctional nature of glycerol and the reactivity of the phosphate group, protecting group chemistry is essential for the regioselective synthesis of this compound. spcmc.ac.in Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are particularly valuable. rsc.orgrsc.org

Benzyl groups are widely used due to their stability under a range of conditions and their convenient removal via hydrogenolysis. rsc.org For syntheses where hydrogenolysis is not compatible with other functional groups, alternative methods like treatment with trimethylsilyl (B98337) bromide (TMSBr) can be employed for debenzylation. rsc.org Other common protecting groups include the 2,2,2-trichloroethyl (TCE) group, which is cleaved by reduction, and simple alkyl groups like methyl, which require harsh conditions for removal. capes.gov.br The phosphoramidite approach, which uses phosphorus(III) reagents, is a highly efficient method for phosphorylation where the choice of protecting group on the phosphoramidite reagent is key. thieme-connect.denih.gov

Table 1: Common Phosphate Protecting Groups in this compound Synthesis

Protecting Group Abbreviation Structure Cleavage Conditions Reference
Benzyl Bn -CH₂C₆H₅ H₂, Pd/C (Hydrogenolysis); TMSBr rsc.org
2,2,2-Trichloroethyl TCE -CH₂CCl₃ Zn/AcOH (Reduction) capes.gov.br
Phenylaniline -NHC₆H₅ Mild acidic or specific conditions capes.gov.br

The selective protection of the primary and secondary hydroxyl groups of glycerol is fundamental to controlling the regioselectivity of phosphorylation and other modifications. nsf.gov The steric bulk of the protecting group is often exploited to selectively protect the less hindered primary hydroxyl group. spcmc.ac.in

The trityl (triphenylmethyl) group is a classic example of a bulky reagent used for the selective protection of primary alcohols. spcmc.ac.ingoogle.com Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), are also highly effective for differentiating between primary and secondary hydroxyls due to the significant difference in reaction rates. spcmc.ac.ingoogle.com Benzyl ethers are stable protecting groups often removed by hydrogenolysis. google.com For the simultaneous protection of 1,2- or 1,3-diols, cyclic acetals and ketals, such as benzylidene or isopropylidene (acetonide) groups, are commonly used and are typically removed under acidic hydrolysis conditions. google.comspcmc.ac.in

Table 2: Common Hydroxyl Protecting Groups in Glycidol Synthesis

Protecting Group Abbreviation Reagent Application/Selectivity Cleavage Conditions Reference
Trityl Tr Trityl chloride (TrCl) Highly selective for primary -OH due to steric bulk. Mild acid (e.g., formic acid) google.com
tert-Butyldimethylsilyl TBDMS or TBS TBDMS chloride (TBSCl) Selective for primary -OH over secondary -OH. Fluoride ion (e.g., TBAF) spcmc.ac.ingoogle.com
Benzyl Bn Benzyl bromide (BnBr) General protection, can be used for all -OH groups. Hydrogenolysis (H₂, Pd/C) google.com
Isopropylidene (Acetonide) Acetone Protects 1,2-diols or 1,3-diols as a cyclic ketal. Acidic hydrolysis google.comspcmc.ac.in
Benzylidene Benzaldehyde Typically protects 1,3-diols as a cyclic acetal. Acidic hydrolysis google.comspcmc.ac.in

Enantioselective and Diastereoselective Synthesis

Creating enantiomerically pure this compound is crucial, as the biological activity of resulting phospholipids often depends on their absolute stereochemistry. Syntheses can start from the "chiral pool," using enantiopure starting materials like (S)-glycidol, or employ asymmetric methods to induce chirality. scispace.comptfarm.pl

Chiral Auxiliary-Based Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. ptfarm.pl After the desired chiral center is created, the auxiliary is removed and can often be recovered. nih.gov This strategy has been applied to the synthesis of chiral building blocks for this compound.

Various auxiliaries have been employed, including those based on camphor (B46023) (e.g., Oppolzer's camphorsultam), phenylethylamine, and derivatives of amino acids like proline. scispace.compwr.edu.pl For example, a chiral Schiff base derived from an amino acid can be used to direct the stereoselective alkylation to form a precursor to a phosphono-amino acid. scispace.com In another approach, a chiral auxiliary attached to a phosphorus reagent can induce diastereoselectivity during the phosphorylation step itself, allowing for the separation of the resulting diastereomers by standard chromatography. rsc.orguni-hamburg.de

Table 3: Examples of Chiral Auxiliaries in Stereoselective Synthesis

Chiral Auxiliary Type Example Reaction Type Outcome Reference
Oxazolidinones Evans' auxiliaries Aldol, Alkylation Creation of new stereocenters with high diastereoselectivity. ptfarm.pl
Camphor Derivatives Oppolzer's camphorsultam Aldol, Michael Addition Asymmetric C-C bond formation. pwr.edu.pl
Chiral Amines (S)-α-phenylethylamine Aza-Diels-Alder Formation of chiral nitrogen-containing heterocycles. pwr.edu.pl
Phosphorus-based CAMDOL-derived P-substrates Deprotonation/Alkylation Synthesis of α-substituted phosphonates with high diastereomeric ratios. rsc.org

| Sugar-based | (-)-Menthone | 1,3-Dipolar Cycloaddition | Synthesis of C-glycosylated amino acids. | nih.gov |

Organocatalytic Methods

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. researchgate.net This field has provided powerful tools for the asymmetric synthesis of epoxides and related chiral building blocks. nih.gov

Chiral ketones, often derived from carbohydrates like fructose, can catalyze the asymmetric epoxidation of alkenes to produce chiral epoxides with high enantioselectivity. researchgate.net Similarly, chiral iminium salts, also derived from carbohydrates, have been tested as catalysts for asymmetric epoxidation. researchgate.net Chiral phosphoric acids (Brønsted acids) and thiourea (B124793) derivatives are highly effective bifunctional catalysts that can activate both the epoxide and the nucleophile simultaneously. nih.gov These catalysts have been successfully used in the enantioselective ring-opening of meso-epoxides with various nucleophiles, providing a direct route to enantioenriched 1,2-functionalized alcohols, which are key precursors for this compound derivatives. nih.gov

Table 4: Organocatalytic Methods for Asymmetric Synthesis

Catalyst Type Example Catalyst Reaction Promoted Product Type Reference
Chiral Ketones Fructose-derived ketones Asymmetric Epoxidation of Alkenes Chiral Epoxides researchgate.net
Chiral Phosphoric Acids BINOL-derived phosphoric acids Asymmetric Ring-Opening of meso-Epoxides Enantioenriched 1,2-Diols/Functionalized Alcohols nih.gov
Chiral Thioureas Amino- and peptidyl thioureas Asymmetric Ring-Opening of Epoxides Enantioenriched 1,2-Functionalized Alcohols nih.gov

| Chiral Iminium Salts | Carbohydrate-derived dihydroisoquinolinium salts | Asymmetric Epoxidation of Alkenes | Chiral Epoxides | researchgate.net |

Metal-Catalyzed Asymmetric Synthesis

The creation of specific stereoisomers of this compound often relies on metal-catalyzed asymmetric reactions. A prominent example is the Sharpless asymmetric epoxidation, which utilizes a titanium catalyst in conjunction with a chiral tartrate ligand to produce enantiomerically enriched glycidol from allyl alcohol. nih.govpnas.org This method is crucial for establishing the desired stereochemistry early in the synthetic sequence. lookchem.comresearchgate.netbeilstein-journals.org

Following the formation of chiral glycidol, subsequent reactions introduce the phosphate group. One approach involves the ring-opening of a glycidol derivative. For instance, (S)-glycidol can be converted to its tosylate derivative, which then undergoes a regioselective and stereoselective epoxide opening with an alcohol in the presence of a Lewis acid catalyst like boron trifluoride (BF₃). researchgate.netbeilstein-journals.org

Another strategy involves the direct phosphorylation of chiral glycidol. However, this can be complicated by potential racemization under basic conditions due to the Payne rearrangement. acs.org To circumvent this, methods have been developed that employ in situ derivatization of the newly formed epoxide. acs.org For example, the catalytic asymmetric epoxidation of allyl alcohol can be followed by an in situ reaction with a derivatizing agent to protect the epoxide before subsequent steps. acs.org

The choice of metal catalyst and ligands is critical for achieving high enantioselectivity. Besides titanium, other transition metals are employed in asymmetric catalysis. beilstein-journals.org For instance, rhodium complexes have been used in asymmetric hydrogenations and cyclopropanations, illustrating the broad potential of metal catalysis in creating chiral molecules. nih.gov The development of these catalytic systems has been a significant advancement in organic synthesis, enabling the efficient production of chiral building blocks like glycidol. nih.govpnas.org

Table 1: Key Metal-Catalyzed Reactions in this compound Synthesis

Reaction TypeCatalyst SystemSubstrateProductKey Feature
Asymmetric EpoxidationTitanium/chiral tartrateAllyl alcoholChiral glycidolEstablishes stereocenter
Epoxide Ring-OpeningBoron trifluoride (BF₃)Glycidyl tosylateAcyclic etherRegio- and stereoselective
In situ DerivatizationTitanium/chiral tartrateAllyl alcoholDerivatized glycidolPrevents racemization

Chemoenzymatic Synthesis Routes

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions to synthesize this compound and its derivatives. These methods offer advantages in terms of stereoselectivity and milder reaction conditions. csic.esresearchgate.net

Enzymes, particularly lipases and epoxide hydrolases, play a significant role in the synthesis of chiral epoxides. While direct enzymatic epoxidation of glycerol derivatives to glycidol is one possibility, a more common approach involves the kinetic resolution of a racemic mixture of a glycidol derivative. tandfonline.com For example, epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric excess. tandfonline.com This method is effective for producing optically active glycidol.

Another route involves the enzymatic transformation of glycerol. For instance, glycerol can be converted to allyl alcohol through a series of chemical steps, including dehydration to acrolein followed by hydrogenation. google.comgoogle.com The resulting allyl alcohol can then be subjected to epoxidation, which can be mediated by enzymes to produce glycidol. google.comgoogle.com

The introduction of the phosphate group can also be achieved enzymatically. d-nb.info Kinases are enzymes that catalyze the transfer of a phosphate group from a donor molecule, such as ATP, to a substrate. mdpi.com While direct enzymatic phosphorylation of glycidol itself can be challenging, derivatives of glycidol or related glycerol compounds are often suitable substrates. d-nb.info For example, dihydroxyacetone phosphate (DHAP), a key intermediate in many biochemical pathways, can be synthesized chemoenzymatically from glycidol. csic.esacs.orgresearchgate.net This process may involve a chemical phosphorylation step followed by enzymatic transformations. csic.es

The compatibility of enzymes with one another allows for the development of multi-enzyme cascade reactions in a single pot. mdpi.com This approach is highly efficient as it minimizes intermediate purification steps. For instance, a cascade could be designed where one enzyme produces a chiral glycerol derivative and a subsequent kinase phosphorylates it. mdpi.com The choice of enzyme and reaction conditions is crucial for the success of these chemoenzymatic routes. acs.org

Table 2: Chemoenzymatic Steps in this compound Synthesis

Reaction TypeEnzyme ClassSubstrateProductKey Feature
Kinetic ResolutionEpoxide HydrolaseRacemic glycidol derivativeEnantiopure glycidol derivative and diolHigh enantioselectivity
PhosphorylationKinaseGlycidol or glycerol derivativePhosphorylated productHigh specificity
Cascade ReactionMultiple enzymesGlycerol/GlycidolDihydroxyacetone PhosphateOne-pot synthesis

Purification and Isolation Methodologies in Synthesis

The purification and isolation of this compound and its intermediates are critical steps to ensure the final product's purity. Various chromatographic and non-chromatographic techniques are employed depending on the specific properties of the compounds.

For the purification of glycidol itself, which can be an intermediate, distillation is a common method. google.com Fractional distillation can be used to separate glycidol from lower-boiling components. google.com To remove acidic impurities like carboxylic acids that may have formed as byproducts, a neutralization step can be incorporated. For example, adding a base like trioctylamine (B72094) can form salts with the acidic impurities, which can then be separated. google.com

In the synthesis of this compound derivatives, solid-phase extraction (SPE) is a useful purification technique. For instance, C18 SPE cartridges can be used to remove nonpolar impurities from aqueous solutions of the product. mdpi.com Phenyl boronic acid (PBA) cartridges have been used to retain glycerol and propylene (B89431) glycol while allowing glycidol to pass through. coresta.org

Chromatographic methods such as column chromatography on silica (B1680970) gel are also widely used for the purification of intermediates and final products. researchgate.net The choice of solvent system is crucial for achieving good separation.

For phosphorylated compounds, which are often charged, ion-exchange chromatography can be an effective purification method. researchgate.net This technique separates molecules based on their net charge.

After purification, the isolation of the final product often involves techniques like recrystallization or precipitation. google.com For instance, a purified glycidol derivative might be isolated by recrystallizing it from a suitable solvent system. In some cases, the product might be precipitated from the reaction mixture by adding a non-solvent.

The choice of purification and isolation methods depends heavily on the chemical and physical properties of the target compound and the impurities present. A combination of these techniques is often necessary to obtain highly pure this compound and its stereoisomers.

Biosynthesis and Enzymatic Biotransformation of Glycidol Phosphate

Proposed Biosynthetic Pathways of Naturally Occurring Glycidol (B123203) Phosphate (B84403) Analogs

While glycidol phosphate itself is not a commonly cited natural product, its structural motifs are present in various biologically significant molecules. The biosynthesis of analogous compounds, such as glycerol-3-phosphate, provides a well-established model for proposing pathways to this compound.

Glycerol-3-phosphate is a central metabolite at the intersection of glycolysis, glycerolipid synthesis, and energy metabolism. wikipedia.orgfrontiersin.org It is primarily synthesized through the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, a reaction catalyzed by glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.orgnih.gov

DHAP + NAD(P)H + H⁺ ⇌ sn-glycerol 3-phosphate + NAD(P)⁺

Alternatively, glycerol (B35011) can be directly phosphorylated by glycerol kinase. wikipedia.orgfigshare.com

Glycerol + ATP → sn-glycerol 3-phosphate + ADP

Drawing parallels from these pathways, a plausible biosynthetic route for a this compound analog could originate from an unsaturated, phosphorylated precursor. For instance, a monooxygenase enzyme could catalyze the epoxidation of an allylic phosphate substrate, derived from primary metabolism, to yield the corresponding this compound analog. Chiral glycidol moieties have been identified in antineoplastic DNA-alkylation antibiotics like pluramycin, suggesting that nature has evolved pathways to synthesize this reactive epoxide. bibliotekanauki.pl

Enzymatic Formation of this compound

The enzymatic synthesis of this compound can be approached through two primary strategies: the phosphorylation of a glycidol derivative or the epoxidation of a phosphorylated alkene.

Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically ATP, to a substrate. Glycerol kinase, for example, phosphorylates glycerol to produce glycerol-3-phosphate. figshare.com In principle, a kinase with broad substrate specificity could phosphorylate the primary alcohol of glycidol to form this compound.

Chemoenzymatic strategies have demonstrated the feasibility of this approach. For instance, an efficient route to dihydroxyacetone phosphate (DHAP) has been developed from glycidol, where a key step involves phosphorylation. acs.orgresearchgate.net While not a direct kinase reaction on glycidol in this specific route, it highlights the enzymatic manipulation of phosphorylated glycidol-derived structures. Synthetic routes often employ phosphorylating agents like phosphorus oxychloride or dialkylphosphoramidites to produce glycidyl (B131873) phosphates, which serve as precursors for phospholipids (B1166683). nih.govdiva-portal.org One study reported the phosphorylation of (S)-glycidol using dialkylphosphoramidites to yield (R)-1-O-glycidyl dialkyl phosphates, demonstrating a chemical analog of a kinase-mediated reaction. nih.govdiva-portal.org

Monooxygenases, particularly cytochrome P450 (CYP) enzymes, are well-known for their ability to catalyze the epoxidation of carbon-carbon double bonds. uni-stuttgart.decaltech.edu These enzymes can convert a wide range of alkenes into their corresponding epoxides, often with high chemo- and stereoselectivity. acs.orgnih.gov The epoxidation of allyl alcohol, the unphosphorylated precursor to glycidol, is a known industrial process. wikipedia.org

The enzymatic epoxidation of an unsaturated phosphate ester, such as allyl phosphate, represents a direct biological route to this compound. While the epoxidation of activated olefins by P450s is well-documented, the reaction with unactivated terminal alkenes can be challenging and often competes with allylic hydroxylation. caltech.eduacs.org However, engineered P450 variants have been developed that show high selectivity for epoxidation over hydroxylation for simple terminal alkenes. caltech.edu For example, engineered variants of cytochrome P450 BM-3 from Bacillus megaterium have been shown to produce enantio-enriched epoxides from terminal alkenes with high catalytic turnover. caltech.edu This demonstrates the potential for a monooxygenase-catalyzed epoxidation of a suitable unsaturated phosphate precursor to form this compound in a biological system.

Interactive Table: Engineered P450 BM-3 Variants for Epoxidation

The following table presents data on the catalytic properties of P450 BM-3 variants for the oxidation of 1-hexene, showcasing the shift from hydroxylation to epoxidation. Data sourced from reference caltech.edu.

Enzyme VariantTotal Turnover Number (TTN)Epoxidation Selectivity (%)Primary Product
Wild-type25~10%Allylic Hydroxylation Product
9-10A (Parent)40~20%Allylic Hydroxylation Product
SH-44320~90%Epoxide
RH-47200~90%Epoxide

Enzymatic Transformations of this compound

Once formed, the reactive epoxide ring and the phosphate ester bond of this compound are targets for enzymatic transformation, primarily through hydrolysis.

Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, playing a crucial role in detoxification pathways. researchgate.netwur.nl These enzymes act on the three-membered oxirane ring by adding a water molecule. researchgate.net

Glycidol and its derivatives are known substrates for epoxide hydrolases. Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that possesses both C-terminal hydrolase and N-terminal phosphatase activities. researchgate.net The hydrolase domain converts epoxides into diols. Studies on various epoxide substrates, including phenyl glycidyl ethers, have been used to determine EH activity. umich.edu Research on an EH from Phanerochaete chrysosporium used (R)/(S)-Glycidyl tosylate as a substrate to screen for mutants with improved hydrolytic activity. mdpi.com Given the known activity of EHs on glycidol derivatives, it is highly probable that this compound would be a substrate for the hydrolase domain of certain EHs, leading to the formation of glycerol-3-phosphate. This reaction effectively detoxifies the reactive epoxide. In one study, glycidol was shown to decrease soluble epoxide hydrolase activity, indicating an interaction with the enzyme. researchgate.net

Phosphatases are hydrolase enzymes that remove a phosphate group from a substrate. This dephosphorylation can be catalyzed by various types of phosphatases, such as alkaline or acid phosphatases. sigmaaldrich.comanimbiosci.org These enzymes generally exhibit broad specificity for phosphomonoesters. sigmaaldrich.com

The dephosphorylation of this compound would yield glycidol. Research has shown that glycerol-3-phosphate, the hydrated analog of this compound, is a substrate for the mammalian enzyme phosphoglycolate phosphatase (PGP), also known as glycerol-3-phosphate phosphatase (G3PP). frontiersin.orgwikipedia.org This enzyme plays a role in regulating the cellular levels of glycerol-3-phosphate. frontiersin.org However, in one study using a plant-derived 3-phosphoglycerate (B1209933) phosphatase, this compound was reportedly not hydrolyzed, suggesting that not all phosphatases can process this substrate, perhaps due to the reactive nature of the adjacent epoxide ring. researchgate.net Conversely, this compound is known to be an irreversible inhibitor of the enzyme triosephosphate isomerase, where it is thought to react with an active site glutamate (B1630785) residue, demonstrating its ability to interact with the active sites of phosphate-binding enzymes. nih.govproteopedia.org

Interactive Table: Effect of pH and Temperature on Phosphatase Activity

This table illustrates the dephosphorylation of a substrate (Pseudomonas aeruginosa flagellin) by sweet potato purple acid phosphatase under various conditions, providing a model for how environmental factors affect phosphatase-mediated reactions. Data sourced from reference animbiosci.org.

ConditionValueRelative Activity
pH (at 37°C)4.0High
5.5High
7.0Low
7.5Low
Temperature (at pH 5.5)25°CLow
37°CMedium
55°CHigh

Isomerization Reactions

This compound is not a substrate for isomerization but rather a significant tool in studying enzymatic isomerization, primarily as an inhibitor. It is a well-documented irreversible inhibitor of triosephosphate isomerase (TIM, E.C. 5.3.1.1), an essential enzyme in the glycolytic pathway. proteopedia.orgnih.gov TIM catalyzes the reversible interconversion of the triose phosphate isomers: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP). proteopedia.orgnih.gov This reaction is a critical step that ensures the carbon from fructose-1,6-bisphosphate can be completely utilized in the subsequent stages of glycolysis by converting the ketose (DHAP) into the aldose (GAP). proteopedia.orgcore.ac.uk

The reaction proceeds through an intramolecular oxidation-reduction mechanism, transferring a hydrogen atom from carbon 1 to carbon 2 via a cis-enediol(ate) intermediate. proteopedia.org this compound, as an active-site-directed reagent, effectively halts this process. nih.govcapes.gov.br Its epoxide ring is highly reactive and forms a covalent bond with a key catalytic residue in the enzyme's active site, leading to inactivation. nih.govcapes.gov.br

Furthermore, triosephosphate isomerase has been shown to catalyze the isomerization and racemization of L-glyceraldehyde 3-phosphate (L-GAP), the enantiomer of its physiological substrate. nih.gov This reaction is also effectively inhibited by this compound, underscoring its role as a potent inhibitor of TIM-catalyzed isomerization processes. nih.gov The stereospecificity of this inhibition is notable, with d(S)-glycidol-phosphate being approximately ten times more reactive towards TIM than l(R)-glycidol-phosphate. nih.gov

Co-factor Requirements and Enzyme Mechanism Studies

A key characteristic of the enzyme most prominently associated with this compound, triosephosphate isomerase (TIM), is that its catalytic activity does not depend on any co-factors or metal ions. nih.gov The isomerization is achieved through an elegant acid-base catalytic mechanism orchestrated by specific amino acid residues within the active site. proteopedia.org

Enzyme Mechanism: The catalytic mechanism of TIM for the conversion of DHAP to GAP involves several key steps and residues:

Substrate Binding: The substrate, DHAP, enters the active site where its phosphate group is stabilized by electrostatic interactions with a lysine (B10760008) residue (Lys12 or Lys13). proteopedia.orgnih.gov

Enolization: A glutamate residue, Glu165 (or Glu167 in some literature), acts as the catalytic base. proteopedia.orgnih.gov It abstracts a proton from the C1 carbon of DHAP, leading to the formation of a stabilized cis-enediolate intermediate. proteopedia.orgnih.gov A histidine residue (His95) is also crucial in this process. proteopedia.org

Reprotonation: The same glutamate residue (Glu165/167) then acts as a general acid, donating a proton to the C2 carbon of the intermediate. proteopedia.org

Product Release: This results in the formation of the product, D-glyceraldehyde-3-phosphate (GAP), which is then released, regenerating the enzyme for the next catalytic cycle. proteopedia.org

Role of this compound in Mechanism Studies: this compound has been instrumental as a suicide inhibitor in elucidating this mechanism. nih.gov By covalently binding to the active site, it allowed researchers to identify the catalytic base. Early studies using this compound pinpointed a specific glutamate residue (Glu167) as the nucleophile responsible for attacking the epoxide ring of the inhibitor. proteopedia.orgnih.gov This established Glu167 as the essential base required for abstracting the proton from the substrate during catalysis. nih.gov

Crystal structure analyses of TIM complexed with this compound isomers have revealed the flexibility of the active site. The binding of (S)-glycidol phosphate holds the catalytic Glu167 in its well-known competent conformation. duth.gr In contrast, when the less reactive (R)-glycidol phosphate is bound, both Glu167 and another residue, Glu97, adopt unusual conformations, highlighting the precise geometry required for efficient catalysis and inhibition. duth.gr

Isolation and Characterization of Enzymes Interacting with this compound

The primary enzyme that interacts with this compound is triosephosphate isomerase (TIM). However, methods used for its isolation and characterization are applicable to other phosphate-binding enzymes, such as glycerol-3-phosphate dehydrogenase (GPDH) and glycerophosphate acyltransferase (GAT). nih.govnih.gov

Isolation Procedures: Enzyme purification typically involves a multi-step process to achieve homogeneity. Common techniques include:

Affinity Chromatography: This is a powerful method for purifying enzymes like NAD-dependent GPDH. nih.gov A ligand that specifically binds to the enzyme is immobilized on a chromatographic matrix, selectively capturing the target protein from a crude cell extract.

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. It has been successfully used in the purification of both GPDH and glucosephosphate isomerase. nih.govplymsea.ac.uk

Hydroxylapatite Chromatography and Gel Filtration: These methods, which separate proteins based on surface properties and size, respectively, have been employed in the purification of enzymes like GAT from rat liver mitochondria. nih.gov

Characterization Methods: Once purified, the enzymes are subjected to various analytical techniques to determine their physical and functional properties:

Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the subunit molecular mass of the purified enzyme. nih.govnih.gov For example, GPDH from Saccharomyces cerevisiae was found to have a subunit mass of approximately 42 kDa. nih.gov

Gel Filtration: This technique provides an estimation of the native molecular mass of the enzyme, allowing for the determination of its quaternary structure (e.g., whether it exists as a monomer, dimer, etc.). nih.gov Studies using this method suggested that GPDH exists as a dimer. nih.gov

Isoelectric Focusing: This method determines the isoelectric point (pI) of a protein, which is the pH at which it has no net electrical charge. The pI of GPDH was determined to be 7.4. nih.gov

Peptide Mapping: To investigate the primary structure, techniques like tryptic peptide mapping can be used. This method revealed distinct differences in the primary structures between muscle and liver isozymes of glucosephosphate isomerase. plymsea.ac.uk

Kinetic Analysis: The functional properties of the enzyme are characterized by determining kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) for its substrates, as well as inhibition constants (Ki) for inhibitors like this compound. For GPDH, the apparent Km values for NADH and DHAP were found to be 0.023 mM and 0.54 mM, respectively. nih.gov

Table 1: Properties of Enzymes Interacting with this compound or Related Compounds

EnzymeSourceMolecular Mass (Subunit)Native StructureCo-factor RequirementInteraction with this compound
Triosephosphate Isomerase (TIM)Various (ubiquitous)~27 kDa proteopedia.orgDimer nih.govNone nih.govIrreversible Inhibitor proteopedia.org
Glycerol-3-Phosphate Dehydrogenase (GPDH)Saccharomyces cerevisiae~42 kDa nih.govDimer nih.govNADH nih.govNo direct interaction documented; acts on related substrate DHAP.
Glycerophosphate Acyltransferase (GAT)Rat Liver Mitochondria~85 kDa nih.govMonomer nih.govRequires phospholipids for activity nih.govNo direct interaction documented; acts on related substrate sn-glycerol 3-phosphate.

Mechanistic Investigations of Glycidol Phosphate Reactions

Epoxide Ring-Opening Mechanisms

The high ring strain of the epoxide in glycidol (B123203) phosphate (B84403) makes it a prime target for nucleophiles, leading to ring-opening reactions that can proceed through several distinct mechanisms. These reactions are often catalyzed by acids or bases, which dictate the regioselectivity of the nucleophilic attack. bibliotekanauki.pl

Glycidol phosphate undergoes hydrolysis in the presence of water, a reaction that opens the epoxide ring to form glycerol (B35011) phosphate. The reaction of glycidol with acid phosphate in an aqueous solution yields glycerol-1-monophosphate. bibliotekanauki.pl Similarly, alcohols can act as nucleophiles in a process known as alcoholysis, yielding ether derivatives. libretexts.org

The regioselectivity of this attack is highly dependent on the catalytic conditions. Research on the parent compound, glycidol, demonstrates that Lewis acid catalysts can efficiently promote the ring-opening by alcohols. For instance, using catalysts like aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃), glycidol can be quantitatively converted to monoalkyl glyceryl ethers (MAGEs) with high selectivity. researchgate.net In these reactions, the nucleophilic attack occurs preferentially at the less-substituted carbon atom (C3) of the epoxide ring. researchgate.net

Performance of Lewis Acid Catalysts in the Reaction of Glycidol with Alcohols
CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity to MAGEs (%)Reference
Al(OTf)₃0.011Quantitative99 researchgate.net
Bi(OTf)₃0.011Quantitative99 researchgate.net

This compound serves as a potent tool in enzymology for probing active site mechanisms. It functions as a suicide inhibitor for triosephosphate isomerase (TIM), a key enzyme in glycolysis. nih.gov The inactivation mechanism involves the nucleophilic attack by a specific amino acid residue in the enzyme's active site on the epoxide ring of this compound. nih.gov

Studies have identified the catalytic base, a glutamate (B1630785) residue (Glu167), as the nucleophile that opens the epoxide ring, leading to the formation of a covalent bond and irreversible inactivation of the enzyme. nih.gov This reaction is stereospecific; research has established that D(S)-glycidol-phosphate is approximately ten times more reactive towards the enzyme than its L(R)-enantiomer. nih.gov This demonstrates a highly specific intermolecular ring-opening reaction guided by the intricate architecture of an enzyme's active site.

The potential for intramolecular reactions is inherent in this compound's structure. The hydrolysis product, glycerol phosphate, can exist in equilibrium with cyclic forms. The formation of glycerol-2,3-cyclic phosphate (G>P) from glycerol phosphate precursors is a well-characterized intramolecular process. nih.gov While this is the cyclization of the ring-opened product, it illustrates the mechanistic principle. The reverse reaction, the ring-opening of G>P, has been studied with various nucleophiles. nih.gov

The propensity for intramolecular cyclization is a fundamental aspect of the chemistry of glycerol derivatives. rsc.org In related systems, intramolecular cyclization is a key step, such as in the base-catalyzed conversion of glycerol derivatives into glycidol itself. rsc.orgresearchgate.net This tendency is driven by the proximity of the hydroxyl and phosphate groups, which can facilitate the formation of a five-membered ring intermediate, a common motif in phosphate chemistry. nih.gov

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. libretexts.org This acid catalysis typically favors the attack of the nucleophile at the more substituted carbon atom, proceeding through a mechanism with Sₙ1-like character. bibliotekanauki.pllibretexts.org The reaction of glycidol in the presence of an acid catalyst results in a mixture of 2,3- and 1,3-dihydroxypropylene compounds. bibliotekanauki.pl

Lewis acids are particularly effective catalysts. Studies using protected glycidol derivatives have shown that Lewis acids such as copper(I) iodide (CuI) can mediate the ring-opening by dibenzyl phosphate, where the phosphate itself acts as the nucleophile. rsc.orgrsc.org Furthermore, cobalt-salen complexes have been employed to catalyze the ring-opening of terminal epoxides by dibenzyl phosphate, achieving excellent regioselectivity and high yields. rsc.orgnih.gov This approach allows for the direct installation of a phosphate group onto the glycerol backbone. rsc.org

In the presence of a base, the ring-opening of an unsymmetrical epoxide generally occurs via an Sₙ2 mechanism. libretexts.org The nucleophile, which may be the base itself (e.g., hydroxide) or a species deprotonated by the base (e.g., an alkoxide), attacks the less sterically hindered carbon atom of the epoxide ring. bibliotekanauki.pllibretexts.org For this compound, this leads predominantly to the formation of 2,3-dihydroxypropylene derivatives. bibliotekanauki.pl

The reaction between glycerol-2,3-cyclic phosphate (G>P) and the nucleophile choline (B1196258) is subject to specific base catalysis, with the reaction rate increasing significantly with pH. nih.gov This highlights the role of the base in deprotonating the hydroxyl group of the nucleophile, thereby increasing its nucleophilicity.

Effect of pH on the Ring-Opening of Glycerol-2,3-cyclic Phosphate (G>P) by Choline
pHTime to Product AppearanceTotal Yield of GPCs (%)Reference
7.5No GPCs formed0 nih.gov
8.5No GPCs formed0 nih.gov
9.5Several weeks0.6 nih.gov
10.51 day0.7 nih.gov

*GPCs: Glycerophosphocholines

Mechanistic studies on the ring-opening of glycidol with alcohols in the presence of tertiary amines have revealed that the amine functions as a base, generating a more nucleophilic alkoxide from the alcohol, which then performs the ring-opening attack. rsc.org

Phosphate Group Reactivity and Transfer Mechanisms

The phosphate group of this compound is not merely a passive structural element; it actively participates in and influences the compound's reactivity. Its behavior can be broadly categorized as acting as a nucleophile in ring-opening reactions or undergoing phosphoryl transfer.

The phosphate moiety itself can act as the nucleophile to open an epoxide ring. In a notable synthetic strategy, dibenzyl phosphate, catalyzed by a Co(III)-salen complex, effectively opens the epoxide ring of various glycidol derivatives. rsc.orgnih.gov This reaction proceeds with excellent regioselectivity and yields up to 85%, demonstrating a powerful method for forming the phosphate ester bond. nih.gov

Phosphoryl transfer is a cornerstone of biochemical reactions, and the principles apply to this compound. berkeley.edulibretexts.org The phosphorus atom in the phosphate group is an electrophilic center susceptible to nucleophilic attack. libretexts.org This reactivity is often enhanced in biological systems by the coordination of magnesium ions, which polarize the P-O bonds. libretexts.org The transfer can proceed through different mechanisms, including a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway involving a pentavalent phosphorus intermediate. libretexts.orgfrontiersin.org

Furthermore, the phosphate group can undergo intramolecular migration. The isomerization of glycerophosphoric acid between the α- and β-positions is a well-documented example of such a phosphoryl migration. acs.org In other contexts, the phosphate group, particularly when derivatized as a diphosphate, serves as an excellent leaving group due to the ability of the phosphate anion to stabilize the negative charge through resonance. libretexts.org The reactivity is also seen in transesterification reactions, where a neighboring hydroxyl group can catalyze the exchange of ester groups on the phosphorus center, a mechanism that is crucial in the rearrangement of some phosphate-based polymer networks. rsc.org

Hydrolysis of the Phosphate Ester

The hydrolysis of the phosphate ester in this compound is a fundamental reaction that involves the cleavage of the P-O bond. This process can be catalyzed by acids, bases, or enzymes.

Acid-catalyzed hydrolysis involves the protonation of one of the phosphate oxygen atoms, which makes the phosphorus atom more electrophilic and susceptible to attack by a water molecule. science.gov The rate of hydrolysis is significantly influenced by pH; for many phosphate esters, the hydroxide (B78521) anion is a much more effective catalyst for hydrolysis than the hydronium cation. science.gov

In biological systems, enzymes such as phosphatases facilitate this hydrolysis. These enzymes often utilize metal ions (like Zn²⁺ and Mg²⁺) in their active sites to bind the phosphate group, activating the phosphorus atom for nucleophilic attack. libretexts.orgnih.gov The mechanism can involve an activated water molecule or a nucleophilic residue from the enzyme itself (like serine) attacking the phosphorus center. libretexts.orgnih.gov

Transphosphorylation Reactions

Transphosphorylation is a reaction in which the phosphate group is transferred from a donor molecule, such as this compound, to an acceptor molecule, which is typically an alcohol. libretexts.orgresearchgate.net This process is of immense importance in biochemical pathways.

Enzymes that catalyze hydrolysis, like alkaline phosphatase, can also catalyze transphosphorylation, especially in the presence of high concentrations of an acceptor alcohol. libretexts.orgulisboa.pt The mechanism is closely related to hydrolysis. Instead of water attacking the phosphoenzyme intermediate, an alcohol molecule acts as the nucleophile, leading to the formation of a new phosphate ester. libretexts.org

These enzymatic cascade reactions are utilized in biocatalysis for the synthesis of various phosphorylated compounds. researchgate.netulisboa.pt For instance, a phosphate group can be transferred from a donor to glucose to form glucose-6-phosphate in a reaction catalyzed by a phosphatase. nih.gov The fundamental mechanism involves a nucleophilic attack on the phosphorus atom of the phosphate donor, leading to the transfer of the phosphoryl group to the acceptor. mdpi.com

Stereochemical Course of Reactions

The stereochemistry of this compound reactions is crucial, as the molecule contains chiral centers. The stereochemical outcome provides significant insight into the reaction mechanisms at both the epoxide ring and the phosphorus center.

Stereoinversion During Ring Opening

The epoxide ring of this compound is susceptible to nucleophilic attack due to its inherent ring strain. masterorganicchemistry.com When a nucleophile attacks one of the carbon atoms of the epoxide, the ring opens. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comacs.org

A hallmark of the SN2 mechanism is the inversion of configuration at the carbon center being attacked. The nucleophile attacks from the backside, opposite to the C-O bond that is breaking. masterorganicchemistry.com Therefore, the ring-opening of this compound with a nucleophile, such as an alcohol or a phosphate, is stereospecific and results in the inversion of the stereochemistry at the site of attack. masterorganicchemistry.comacs.org This has been demonstrated in the synthesis of phospholipids (B1166683) where enantiopure (S)-glycidol is used to produce products with a specific stereoconfiguration resulting from a regiospecific and stereospecific epoxide opening. nih.govdiva-portal.org

Retention or Inversion at the Phosphate Center

The stereochemical course of nucleophilic substitution at the phosphorus atom of this compound is also highly informative. Similar to SN2 reactions at carbon, nucleophilic displacement at a tetracoordinate phosphorus center generally proceeds with inversion of configuration . libretexts.orgresearchgate.netnih.gov

This outcome is explained by a mechanism involving a single, in-line displacement. The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group. libretexts.orgnih.gov This backside attack leads to a trigonal bipyramidal transition state or intermediate, which then resolves to the product with an inverted configuration at the phosphorus atom. libretexts.orgmdpi.com

The phenomenon was confirmed experimentally using phosphate esters with chiral phosphorus centers created through isotopic labeling (¹⁷O and ¹⁸O). libretexts.org Enzymatic hydrolysis of specific phosphotriesters has also been shown to proceed with inversion of configuration, supporting a direct displacement mechanism by an activated water molecule. nih.gov While mechanisms involving retention are possible, particularly in five-membered cyclic phosphate esters, inversion is the more common pathway for acyclic and six-membered cyclic systems. mdpi.comresearchgate.net

Kinetic and Thermodynamic Aspects of this compound Transformations

The study of kinetics provides information on the rates of reaction, while thermodynamics describes the energy changes and spontaneity of these transformations.

The hydrolysis of epoxides like glycidol is subject to kinetic control that is dependent on pH and temperature. rsc.org For many transformations, the formation of intermediates and their subsequent reactions are governed by specific rate constants. Kinetic models can be developed to describe the concentration profiles of reactants and products over time under various conditions. rsc.org

Computational studies on the related transformation of 1,2-glycerol carbonate to glycidol (a precursor) provide insight into the thermodynamics of epoxide formation. These studies calculate the free energy barriers (activation energies) for different reaction pathways. For example, the rate-determining step for the base-catalyzed formation of glycidol from the carbonate is the loss of carbon dioxide, with a calculated free energy barrier of approximately 21.7 kcal/mol. rsc.orgresearchgate.net The acid-catalyzed pathway has a lower calculated barrier of 12.3 kcal/mol. rsc.orgresearchgate.net

Thermodynamic parameters such as the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) determine the spontaneity and equilibrium position of a reaction. A negative ΔG⁰ indicates a spontaneous process. mdpi.com For phosphorus adsorption processes, which are analogous to the binding steps in enzymatic reactions, thermodynamic analysis reveals whether the reaction is spontaneous and whether it is endothermic (absorbs heat) or exothermic (releases heat). mdpi.com

Below is a table summarizing kinetic and thermodynamic data for relevant transformations involving glycidol and its precursors, as determined by computational and experimental studies.

Interactive Table: Kinetic and Thermodynamic Data for Glycidol-Related Reactions

Reaction / ProcessCatalyst / ConditionParameterValueReference
Decarboxylation of 1,2-glycerol carbonate anionBase-catalyzed (computational)ΔG‡ (Free Energy Barrier)~21.7 kcal/mol rsc.org, researchgate.net
Decarboxylation of protonated 1,2-glycerol carbonateAcid-catalyzed (computational)ΔG‡ (Free Energy Barrier)12.3 kcal/mol rsc.org, researchgate.net
Phosphorus AdsorptionZSFB Composite FiberΔG⁰ (Gibbs Free Energy)Negative (Spontaneous) mdpi.com
Phosphorus AdsorptionZSFB Composite FiberΔH⁰ (Standard Enthalpy)Positive (Endothermic) mdpi.com
Phosphorus AdsorptionZSFB Composite FiberMax Adsorption Capacity (Langmuir)4.18 mg/g mdpi.com

Derivatization and Analog Development of Glycidol Phosphate

Modification of the Epoxide Moiety

The three-membered epoxide ring in glycidol (B123203) phosphate (B84403) is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for many derivatization strategies, allowing for the introduction of various functional groups.

Functionalization via Ring-Opening Reactions

The reaction of glycidol phosphate with nucleophiles is a common method for creating derivatives. These reactions are often catalyzed by acids or bases. bibliotekanauki.pl Under basic conditions, the attack typically occurs at the less substituted carbon of the epoxide, yielding 2,3-dihydroxypropylene derivatives. bibliotekanauki.pl

The most fundamental ring-opening reaction is hydrolysis, where water acts as the nucleophile. In an aqueous solution, particularly at a pH above 10, the epoxide ring of this compound opens to yield glycerol-3-phosphate (also known as sn-glycerol-3-phosphate or L-glycerol-3-phosphate). wikipedia.orgresearchgate.net This reaction is essentially the conversion of the epoxide into a diol (glycol). Glycerol-3-phosphate is a key intermediate in the de novo synthesis of glycerolipids in eukaryotes. wikipedia.org The reaction can be controlled, and in the presence of excess water, it can proceed with high efficiency. bibliotekanauki.pl

Amines are effective nucleophiles for opening the epoxide ring of this compound, leading to the synthesis of amino alcohol phosphate derivatives. ontosight.ai The reaction involves the attack of the amine's lone pair of electrons on one of the epoxide carbons, resulting in a new carbon-nitrogen bond. This strategy is valuable for creating molecules that can be conjugated to biomolecules like proteins or peptides. ontosight.ai The resulting amino alcohol phosphates are important structural motifs in various biologically active compounds. The pH of the reaction is a critical parameter to control regioselectivity and prevent side reactions. researchgate.net For instance, the reaction of glycidol with nucleobases like adenine, cytosine, and uracil (B121893) has been used to synthesize glycol nucleic acid (GNA) analogues, which are of interest as potential evolutionary precursors to RNA. nih.gov

Table 1: Examples of Amine Adduct Synthesis from Glycidol Derivatives

Epoxide PrecursorAmine NucleophileProduct TypeReference
(R)-GlycidolPhosphorylcholineL-α-Glycerophosphorylcholine (L-α-GPC) researchgate.net
GlycidolUnprotected ThymineGlycol Nucleic Acid (GNA)-T monomer nih.gov
Chiral (S)-EpoxideAmino-esterKey intermediate for drug synthesis mdpi.com

Analogous to amines, thiols can serve as potent nucleophiles to open the epoxide ring, forming thioether phosphate derivatives. These reactions, often part of the "thiol-ene click chemistry" family, are highly efficient and can be initiated by bases or light. researchgate.netnih.gov This method allows for the synthesis of thioether glycerophospholipids. acs.org The reaction of a glycidol precursor with a thiol, such as hexadecylmercaptan, can be mediated by borohydride (B1222165) to produce the desired thioether lipid structure. acs.org This approach is used to create analogs of platelet-activating factor (PAF) where a thioether linkage replaces the ether bond. beilstein-journals.org

Stereoselective Derivatization

Since this compound is a chiral molecule, controlling the stereochemistry during derivatization is crucial for synthesizing enantiomerically pure products, which is often a requirement for biological applications. acs.org The use of enantiopure (R)- or (S)-glycidol as a starting material is a common strategy. diva-portal.orgresearchgate.netrsc.org

The ring-opening of chiral glycidol derivatives can be achieved with high regioselectivity and stereoselectivity. diva-portal.org For example, efficient routes to enantiopure phospholipids (B1166683) have been developed starting from (S)-glycidol. diva-portal.orgnih.gov The phosphorylation of (S)-glycidol yields (R)-1-O-glycidyl dialkyl phosphates. diva-portal.orgnih.gov Subsequent regiospecific epoxide opening with nucleophiles like hexadecanol (B772) or cesium palmitate leads to the desired lysophosphatidic acids. diva-portal.orgnih.gov Lewis acids can also be used to mediate the regioselective ring-opening of glycidol derivatives with phosphate nucleophiles. acs.org

Table 2: Stereoselective Reactions of Glycidol Derivatives

Chiral Starting MaterialReagent/CatalystKey TransformationProduct ClassReference
(S)-GlycidolDialkylphosphoramiditesPhosphorylation(R)-1-O-Glycidyl dialkyl phosphates diva-portal.orgnih.gov
(R)-GlycidolTHP-protection, then 1-butyneEpoxide openingAlkyne intermediate for Protectin D1 rsc.org
(S)-GlycidolDIBALH, HexadecanolRegioselective epoxide openingDiol intermediate for PAF synthesis beilstein-journals.org
BenzylglycidolDibenzyl Phosphate, Lewis AcidRegioselective ring openingDihydroxyacetone Phosphate precursor acs.org

Modifications of the Phosphate Group

While modifications of the epoxide are more common, the phosphate group also offers a site for derivatization. These modifications can alter the charge, solubility, and biological activity of the resulting molecule.

Research has focused on the synthesis of glycosyl phosphates and their P-modified analogs. glycoforum.gr.jp One approach involves using a glycosyl boranophosphate intermediate, which can react with an electrophile like pivaloyl chloride to form an acyl phosphite. glycoforum.gr.jp This intermediate is versatile; it can be hydrolyzed to a phosphodiester, reacted with an amine to form a phosphoramidate, or with an alcohol to create a phosphotriester. glycoforum.gr.jp

Another strategy involves the phosphorylation of glycidol using reagents like phosphorus oxychloride or 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide. diva-portal.orgmathnet.ru For instance, phosphorylation of (S)-glycidol with phosphorus oxychloride, followed by in-situ treatment with choline (B1196258) tosylate, produces (R)-glycidyl phosphocholine (B91661). diva-portal.orgnih.gov This intermediate can then undergo nucleophilic opening of the epoxide ring to yield phosphatidylcholines. diva-portal.orgnih.gov The synthesis of glycidyl (B131873) ethylene (B1197577) phosphate has also been reported, creating a cyclic phosphate monomer that can undergo ring-opening polymerization to form polyphosphates. mathnet.ru These methods provide pathways to complex phospholipids and polymer structures based on the this compound scaffold.

Synthesis of Phosphorothioate (B77711) Analogs

The replacement of one of the non-bridging oxygen atoms in the phosphate group of this compound with a sulfur atom yields phosphorothioate analogs. This modification introduces a chiral center at the phosphorus atom, leading to P-stereoisomers, and often enhances the analog's resistance to enzymatic degradation by nucleases and phosphatases. rsc.org

Several synthetic strategies have been developed to produce these analogs. A common approach involves the use of enantiomerically pure (R)-(+)- or (S)-(−)-glycidol as a starting material. rsc.org The glycidol is first converted into a protected acyclic nucleoside analog, which is then reacted with a thiophosphorylating agent. For instance, 2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane derivatives have been used to create P-diastereomers that can be separated chromatographically. rsc.org

Another established method is the oxathiaphospholane (B1262164) approach, which has been successfully employed for the synthesis of phosphorothioate derivatives of lysophosphatidic acid starting from glycidol. researchgate.net This method provides good control over the stereochemistry at the phosphorus center. The introduction of sulfur can also be achieved using various sulfurizing reagents following a phosphoramidite-based coupling reaction. glycoforum.gr.jp These synthetic routes provide access to a range of this compound phosphorothioate analogs with defined stereochemistry, which is crucial for studying their structure-activity relationships. rsc.orgresearchgate.net

Table 1: Key Reagents in Phosphorothioate Analog Synthesis

Reagent/Intermediate Role Reference
(R)-(+)- or (S)-(−)-Glycidol Chiral starting material rsc.org
2-thio-1,3,2-oxathiaphospholane derivatives Thiophosphorylating agent for stereocontrolled synthesis rsc.orgresearchgate.net
Phosphoramidite (B1245037) precursors Intermediates for coupling and subsequent sulfurization glycoforum.gr.jp

Alkyl and Aryl Phosphate Ester Modifications

Modification of the phosphate group of this compound to form alkyl or aryl esters is a key strategy for altering the compound's polarity, solubility, and metabolic stability.

Alkyl Phosphate Esters: The synthesis of glycidyl dialkyl phosphates can be efficiently achieved by reacting glycidol with dialkylphosphoramidites. nih.gov For example, enantiopure (S)-glycidol can be phosphorylated using this method to produce (R)-1-O-glycidyl dialkyl phosphates in good yields. nih.gov An alternative route involves the reaction of an alcohol with a phosphorylating agent like phosphorus oxychloride, followed by reaction with glycidol, although this can be difficult to control. epo.org The reaction of alcohols with phosphoric anhydride (B1165640) or polyphosphoric acid represents a more traditional method for creating alkyl phosphate esters. researchgate.net

Aryl Phosphate Esters: The synthesis of aryl esters of this compound can be accomplished by adapting methods used for general alkyl aryl phosphate production. epo.org A common procedure involves the reaction of a di-aryl phosphoryl chloride (e.g., diphenyl phosphoryl chloride) with the hydroxyl group of glycidol. epo.org Alternatively, transesterification reactions can be employed, where a triaryl phosphate (like triphenyl phosphate) is reacted with glycidol in the presence of a catalyst. epo.org These methods allow for the introduction of various substituted or unsubstituted aryl groups, enabling fine-tuning of the molecule's electronic and steric properties.

Cyclic Phosphate Formation

The structure of this compound is conducive to the formation of cyclic phosphate derivatives. These cyclic compounds are of interest as synthetic intermediates and as analogs of biologically important cyclic nucleotides.

A direct method for creating a cyclic phosphate from glycidol involves its phosphorylation with a cyclic phosphorylating agent. For instance, glycidyl ethylene phosphate has been synthesized by reacting glycidol with 2-chloro-1,3,2-dioxaphospholane 2-oxide in the presence of a base like triethylamine. mathnet.ru This reaction yields a five-membered cyclic phosphate ring attached to the glycidyl moiety. The resulting glycidyl ethylene phosphate is a highly reactive monomer that can undergo ring-opening polymerization to form polyphosphates. mathnet.rumdpi.com

The formation of cyclic phosphates is also a known phenomenon in related glycerol (B35011) phosphate structures. Glycerol-1,2-cyclic phosphate can be formed enzymatically from glycerophosphodiesters and is also a potential intermediate in the intramolecular isomerization of lysophospholipids. food.gov.ukwikipedia.orgnih.gov This isomerization is thought to proceed through a five-membered cyclic phosphate intermediate, highlighting the chemical accessibility of such structures from a glycerol-based backbone. food.gov.uk

Development of this compound Conjugates

The bifunctional nature of this compound makes it an ideal scaffold for conjugation to other molecules, including carbohydrates, peptides, and lipids. These conjugates are designed to combine the properties of both moieties, leading to novel structures for applications in glycobiology, drug delivery, and membrane science.

Linkage to Carbohydrate Scaffolds

This compound can be linked to carbohydrate scaffolds to create glycoconjugates that mimic natural structures or act as probes for biological systems. These syntheses can be achieved through both chemical and enzymatic methods.

Chemically, glycerol phosphate (a derivative of this compound) has been successfully incorporated into complex bacterial polysaccharides, such as the group A carbohydrate (GAC) of streptococci. universiteitleiden.nl The synthesis often involves preparing a suitably protected this compound donor and a carbohydrate acceptor, which are then coupled using phosphoramidite chemistry or other phosphorylation methods. cjnmcpu.com

Enzymatic approaches offer a powerful alternative for creating glycophospholipid conjugates. Phospholipase D (PLD) can catalyze a transphosphatidylation reaction, where the phosphocholine headgroup of a phospholipid is replaced by a carbohydrate alcohol. lu.se By using a phosphatidyl-glycidol derivative as a substrate, this method could potentially be adapted to link various carbohydrate scaffolds to the this compound core, yielding a diverse range of well-defined glycoconjugates. lu.se

Attachment to Peptide and Oligopeptide Chains

Conjugating this compound to peptides or oligopeptides creates phosphopeptide mimetics or targeted delivery systems. The synthesis of these conjugates requires chemoselective ligation strategies that are compatible with the functional groups present on both the peptide and the this compound moiety.

One strategy involves functionalizing the this compound molecule to introduce a reactive group suitable for peptide coupling. For example, the epoxide ring can be opened with an amino-containing nucleophile, and the resulting free amine can then be coupled to a peptide's C-terminus or a side-chain carboxylic acid using standard amide bond-forming reagents. psu.edu

Alternatively, modern ligation techniques can be employed. For instance, a this compound derivative bearing an azide (B81097) or alkyne group can be attached to a peptide containing the complementary functional group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov Native Chemical Ligation (NCL) offers another route, where a this compound thioester derivative could be ligated to a peptide with an N-terminal cysteine residue. creative-peptides.com These methods allow for the precise and efficient construction of this compound-peptide conjugates. nih.govgoogle.com

Conjugation with Lipid Moieties

The conjugation of this compound with lipids generates lysophospholipid analogs, which are important signaling molecules and structural components of cell membranes. The synthesis of these lipid conjugates typically utilizes the reactivity of the epoxide ring on the glycidol scaffold.

A highly efficient route starts with the phosphorylation of enantiopure glycidol to form a glycidyl phosphate derivative. nih.govnih.gov This intermediate then undergoes a regioselective ring-opening reaction of the epoxide with a lipid-based nucleophile. For example, treatment with a fatty alcohol (e.g., hexadecanol) or the cesium salt of a fatty acid (e.g., cesium palmitate) opens the epoxide to form the corresponding ether- or ester-linked lysophospholipid. nih.govnih.govbeilstein-journals.org This approach has been used to synthesize a variety of lysophosphatidic acids and their analogs. researchgate.netnih.gov

Table 2: Synthetic Approaches for this compound-Lipid Conjugation

Starting Material Key Reagent/Step Product Type Reference
(S)-Glycidol 1. Phosphorylation with dialkylphosphoramidites2. Epoxide opening with hexadecanol 1-O-alkyl-sn-glycero-3-phosphate analog (ether-linked) nih.gov
(S)-Glycidol 1. Phosphorylation2. Epoxide opening with cesium palmitate 1-O-palmitoyl-sn-glycero-3-phosphate analog (ester-linked) nih.govnih.gov
(S)-Glycidol 1. Phosphorylation with phosphorus oxychloride/choline tosylate2. Epoxide opening with cesium palmitate 1-O-palmitoyl-sn-glycero-3-phosphocholine (LPC) nih.gov

These synthetic methodologies provide robust access to a wide range of lipidated this compound derivatives, facilitating the study of their roles in cell signaling and membrane biology.

Computational and Theoretical Investigations of Glycidol Phosphate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structure and reactivity. For glycidol (B123203) phosphate (B84403), these methods can predict its electronic landscape, guiding our understanding of its chemical behavior.

The electronic structure of glycidol phosphate is characterized by the combined effects of the phosphate group and the epoxide ring. The phosphate group, with its central phosphorus atom double-bonded to one oxygen and single-bonded to three others, creates a region of high electron density and negative charge. This is a common feature in organophosphates and is crucial for their chemical properties. The phosphorus atom itself is electron-deficient and thus electrophilic.

The epoxide ring, a three-membered heterocycle containing an oxygen atom, is known for its significant ring strain, which influences its reactivity. The oxygen atom in the epoxide ring is also a site of high electron density. Computational studies on simple epoxides show that the carbon atoms of the ring are susceptible to nucleophilic attack due to the polarization of the C-O bonds and the release of ring strain upon opening.

In this compound, these two functional groups are connected by a flexible linker. The electronic properties of the phosphate moiety are likely to influence the reactivity of the epoxide, and vice-versa. For instance, the electron-withdrawing nature of the phosphate group could potentially enhance the electrophilicity of the epoxide carbons.

Table 6.1: Representative Calculated Electronic Properties of Analogous Molecules

MoleculeMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Dimethyl PhosphateDFT/B3LYP-7.22.59.7
Ethylene (B1197577) OxideDFT/B3LYP-8.53.111.6
Propylene (B89431) OxideDFT/B3LYP-8.22.911.1

Note: These values are illustrative and sourced from typical computational chemistry studies on these molecules. The exact values can vary depending on the level of theory and basis set used.

Electrostatic potential (ESP) maps are a powerful tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. avogadro.cclibretexts.orgyoutube.comlibretexts.org For this compound, the ESP map is expected to show distinct regions of positive and negative potential.

The regions of most negative electrostatic potential (typically colored red or orange) would be concentrated around the oxygen atoms of the phosphate group and the oxygen atom of the epoxide ring. oregonstate.edu These areas represent the most likely sites for interaction with electrophiles or for protonation. The phosphoryl oxygen (P=O) is generally the most basic site in phosphate esters.

Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the phosphorus atom and the carbon atoms of the epoxide ring. oregonstate.edu The phosphorus atom, being bonded to four electronegative oxygen atoms, is a strong electrophilic center. The carbon atoms of the epoxide ring are also electrophilic, and their susceptibility to nucleophilic attack is a hallmark of epoxide chemistry. The hydrogen atoms of the glycidyl (B131873) moiety will also exhibit some degree of positive potential.

Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is anticipated to be a combination of lone pair orbitals on the oxygen atoms of both the phosphate and epoxide groups. This indicates that these sites are the most nucleophilic and are the primary locations for electron donation in chemical reactions.

The LUMO is expected to be an antibonding orbital, likely with significant contributions from the P=O bond of the phosphate group and the C-O bonds of the epoxide ring. The localization of the LUMO on these bonds suggests that they are the most probable sites for accepting electrons from a nucleophile, leading to bond cleavage. The relatively low energy of the LUMO associated with the strained epoxide ring would contribute to its high reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Conformational Analysis and Energy Landscape

The flexibility of the this compound molecule arises from the rotation around its single bonds, particularly the C-O and O-P bonds of the phosphate ester linkage. Understanding the conformational preferences and the energy barriers to rotation is essential for comprehending its structure-activity relationships.

The rotation around the C-O and O-P bonds in phosphate esters is not entirely free. Steric and electronic effects lead to specific preferred conformations and create energy barriers between them. Computational studies on simple phosphate esters, such as dimethyl phosphate and trimethyl phosphate, have shown that the gauche and trans conformations around the P-O bonds are the most stable. nih.govnih.govoup.com

In the context of this compound, the key dihedral angles to consider are those defining the orientation of the glycidyl group relative to the phosphate moiety. Based on studies of similar phosphate esters, it is expected that the potential energy surface will feature several local minima corresponding to different staggered conformations. The gauche-trans (gt) conformation around the P-O ester bonds has been shown to have a lower free energy content compared to gauche-gauche (gg) conformers in nucleic acid phosphate esters. nih.gov

The rotational barrier between these stable conformations is a measure of the energy required for interconversion. While specific values for this compound are not available, computational studies on related organophosphates suggest that these barriers are typically in the range of a few kcal/mol.

Table 6.2: Expected Stable Conformations of the C-O-P-O Linkage in this compound

ConformationDihedral Angle (C-O-P-O)Relative Stability
anti-periplanar (trans)~180°High
syn-clinal (gauche)~±60°High
syn-periplanar (cis)~0°Low (eclipsed)
anti-clinal~±120°Low (eclipsed)

Note: This table is a qualitative representation based on the general conformational preferences of phosphate esters.

The interconversion between different stable conformations of this compound occurs through rotation around the single bonds. The pathways for these transformations can be mapped out on a potential energy surface, with the stable conformers residing in energy wells and the transition states corresponding to energy maxima (saddle points).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment. These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to model complex biological and chemical processes at an atomic level.

Solvent Effects on Conformation and Reactivity

The surrounding solvent environment plays a critical role in determining the three-dimensional structure (conformation) and chemical reactivity of a solute molecule. This compound, with its polar phosphate group and reactive epoxide ring, is particularly sensitive to solvent effects, especially in aqueous systems.

The reactivity of the epoxide ring is also heavily influenced by the solvent. Protic solvents like water can act as proton donors, potentially activating the epoxide ring for nucleophilic attack by protonating the epoxide oxygen. MD simulations can reveal the probability and lifetime of such protonation events by analyzing the proximity and orientation of water molecules to the epoxide. The radial distribution function (RDF) is a common analytical tool used to quantify the structuring of solvent molecules around specific sites on the solute. For example, an RDF plot would show distinct peaks corresponding to the hydration shells around the phosphate and epoxide oxygen atoms, providing quantitative data on the solvent organization.

Simulation ParameterTypical Value/DescriptionPurpose in this compound Simulation
Force Field CHARMM, AMBER, GROMOSDefines the potential energy function of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions for this compound and solvent.
Solvent Model TIP3P, SPC/EAn explicit representation of water molecules to accurately model solvation effects and hydrogen bonding.
System Size ~10,000 - 50,000 atomsA this compound molecule solvated in a periodic box of water, large enough to avoid self-interaction artifacts.
Simulation Time 100s of nanoseconds (ns)Sufficient time to allow for conformational sampling and observation of stable solvent structures.
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions.

Interaction with Model Biological Environments

Lipid Bilayers: As a charged, polar molecule, this compound is expected to interact primarily with the surface of a lipid bilayer, which serves as a model for a cell membrane. MD simulations are ideally suited to investigate the specifics of this interaction. In a typical simulation setup, a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) is solvated, and one or more this compound molecules are placed in the aqueous phase near the bilayer surface.

The simulation would reveal that the negatively charged phosphate group of this compound forms strong electrostatic interactions and hydrogen bonds with the positively charged choline (B1196258) groups and polar ester groups of the phospholipid headgroups. It is computationally predicted that this compound would not passively permeate the hydrophobic core of the bilayer due to the high energetic penalty of desolvating the charged phosphate group. Instead, it would diffuse laterally along the membrane surface. Key analyses would include calculating the potential of mean force (PMF) to determine the energy profile of moving the molecule from the bulk water into the membrane core, and monitoring any changes in bilayer properties, such as area per lipid or headgroup tilt, induced by the binding of this compound.

Enzyme Active Sites: this compound is well-documented as a suicide inhibitor of the glycolytic enzyme triosephosphate isomerase (TIM), which makes this interaction a prime subject for computational investigation. nih.govproteopedia.org It irreversibly inactivates the enzyme by covalently binding to the catalytic glutamate (B1630785) residue (Glu165 in many species) in the active site. dtic.milacs.org

High-resolution crystal structures of TIM complexed with this compound provide a static picture of this interaction. researchgate.netresearchgate.net MD simulations can complement this by providing a dynamic view. A simulation starting from the crystal structure would reveal the stability of the complex and the network of non-covalent interactions that position the inhibitor for reaction. These include hydrogen bonds between the inhibitor's phosphate moiety and backbone amide groups of the enzyme, as well as interactions with residues like Lys12. nih.govnih.gov A key dynamic feature of TIM is the movement of a flexible loop ("loop 6") which closes over the active site upon ligand binding. nih.govresearchgate.net MD simulations can model this loop closure and quantify its role in shielding the active site from the bulk solvent and correctly positioning the catalytic residues for the reaction. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

While MD simulations describe the dynamic behavior of molecules, quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are required to model the breaking and forming of chemical bonds that occur during a reaction.

Nucleophilic Attack Trajectories

The inactivation of triosephosphate isomerase by this compound proceeds via a nucleophilic attack of the deprotonated carboxylate side chain of the catalytic glutamate on one of the epoxide carbons. proteopedia.orgresearchgate.net Computational modeling can map the entire trajectory of this reaction.

Using a method like Density Functional Theory (DFT), the potential energy surface of the reaction can be calculated. The reactants (glutamate anion and this compound) and the product (the covalently bound ester) are identified as energy minima on this surface. The calculations then search for the lowest-energy path connecting them. This path proceeds through a high-energy transition state, which represents the energetic barrier to the reaction. The geometry of this transition state, including the length of the forming C-O bond and the breaking C-O epoxide bond, can be precisely determined. The Bürgi–Dunitz angle, which describes the preferred trajectory for nucleophilic attack on a carbonyl or related center, can be calculated to be approximately 105° for an analogous aldol reaction, providing a theoretical benchmark for the epoxide ring-opening reaction. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product states.

Phosphate Hydrolysis Mechanisms

The hydrolysis of the phosphate ester bond in this compound is another fundamental reaction amenable to computational study. This reaction is central to the broader field of phosphate biochemistry. Theoretical models can distinguish between different possible mechanisms, primarily associative and dissociative pathways.

Associative (ANDN) Mechanism: In this pathway, the attacking nucleophile (a water molecule) adds to the phosphorus center first, forming a pentavalent phosphorus intermediate (a trigonal bipyramidal structure). This is followed by the departure of the leaving group (the glycidol alkoxide).

Dissociative (DN+AN) Mechanism: Here, the leaving group departs first, forming a transient, planar metaphosphate intermediate, which is then rapidly attacked by the nucleophile.

Concerted (ANDN) Mechanism: This is a middle ground where bond formation and bond breaking occur simultaneously in a single transition state, without a stable intermediate.

Computational studies, often using QM/MM methods to include the effect of the surrounding solvent, can calculate the activation free energies for each proposed pathway. By comparing the calculated energy barriers, the most likely mechanism can be identified. For most phosphate mono- and diesters in aqueous solution, the mechanism is generally found to be concerted with significant associative character, involving a pentavalent phosphorus-like transition state.

Prediction of Spectroscopic Signatures

Computational chemistry can predict spectroscopic signatures that are invaluable for the structural elucidation of molecules like this compound, complementing experimental data. These predictions are not for determining bulk properties but for confirming chemical structure.

DFT is the most common method for this purpose. After finding the molecule's minimum energy geometry, further calculations can predict various spectroscopic data.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus (e.g., 1H, 13C, 31P) in the presence of an external magnetic field. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. A frequency calculation on the optimized geometry yields a set of normal modes, each with a specific frequency and intensity. These correspond to the peaks in an IR spectrum and can be assigned to specific molecular motions, such as P=O stretching, C-O-C (epoxide) stretching, or C-H bending.

These predicted spectra can be compared with experimental results to confirm the identity and purity of a synthesized compound or to help interpret complex experimental spectra.

Table of Predicted Spectroscopic Data (Illustrative) This table presents hypothetical, representative data of the type that would be generated by DFT calculations for structural elucidation purposes.

NucleusPredicted Chemical Shift (ppm)Corresponding Functional Group
31P NMR
P1~ +2.0Phosphate
13C NMR
C1~ 70.0-CH2-O-P
C2~ 52.0-CH- (epoxide)
C3~ 45.0-CH2- (epoxide)
1H NMR
H (on C1)~ 4.0-CH2-O-P
H (on C2)~ 3.2-CH- (epoxide)
H (on C3)~ 2.8, 2.6-CH2- (epoxide)

Table of Predicted IR Absorptions (Illustrative) This table presents hypothetical, representative data of the type that would be generated by DFT calculations for structural elucidation purposes.

Predicted Frequency (cm-1)Predicted IntensityVibrational Assignment
~ 3000MediumC-H stretch (epoxide ring)
~ 2950MediumC-H stretch (aliphatic CH2)
~ 1250StrongP=O stretch (asymmetric)
~ 1100StrongP-O-C stretch
~ 900StrongEpoxide ring stretch (asymmetric)

Advanced Analytical Approaches for Characterization of Glycidol Phosphate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of glycidol (B123203) phosphate (B84403), offering insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of glycidol phosphate. Through the use of various NMR experiments, a detailed picture of the molecule's framework can be constructed.

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, specific resonances would be expected for the protons of the glycidyl (B131873) moiety and any associated counter-ions or buffering agents. For instance, in related compounds, the methylene (B1212753) protons of the glycidyl group typically appear as distinct multiplets. spectrabase.com

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. mriquestions.comlibretexts.org It provides a direct window into the chemical environment of the phosphorus atom. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphate group and can confirm the presence and type of phosphate ester. mriquestions.comlincoln.ac.nz The natural abundance and spin of ³¹P make it a readily observable nucleus, often resulting in sharp signals. mriquestions.com In many organophosphorus compounds, ³¹P signals appear in a distinct region of the spectrum. magritek.comnih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for establishing connectivity. researchgate.netsandia.gov A ¹H-¹H COSY spectrum would reveal coupling between adjacent protons, helping to trace the proton network within the glycidyl group. An HSQC experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. hmdb.cahmdb.ca Further 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, for example, between the protons of the glycidyl unit and the phosphorus atom via the ester linkage.

A representative table of expected NMR data for a glycidol derivative is presented below. Note that exact chemical shifts can vary based on solvent and pH.

Nucleus Typical Chemical Shift Range (ppm) Multiplicity Coupling Constants (Hz)
¹H (glycidyl CH)~3.1-3.3MultipletJ(H,H)
¹H (glycidyl CH₂)~2.6-2.9MultipletsJ(H,H)
¹H (CH₂-O-P)~3.8-4.3MultipletsJ(H,H), J(H,P)
¹³C (glycidyl CH)~50-52--
¹³C (glycidyl CH₂)~44-46--
¹³C (CH₂-O-P)~65-70-J(C,P)
³¹PVariable (dependent on structure)Singlet or MultipletJ(P,H)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. google.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. princeton.eduacs.org This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like this compound. acs.orgdiva-portal.org

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. pearson.com The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the connectivity of the glycidyl and phosphate moieties. mdpi.comresearchgate.net For instance, characteristic losses, such as the loss of the epoxide group or parts of the phosphate headgroup, can be diagnostic. wvu.edunih.gov The fragmentation of the phosphate group itself can provide evidence of its structure and bonding. oup.comnih.gov

Table of Expected Mass Spectrometry Data:

Analysis Type Information Obtained Example Observation
HRMS (ESI+)Precise molecular weight, elemental formula[M+H]⁺ or [M+Na]⁺ ion with m/z accurate to <5 ppm
Tandem MS (CID)Structural fragments, connectivityFragmentation corresponding to the loss of the glycidyl group, or cleavage at the phosphate ester bond.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: In IR spectroscopy, a sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the molecule's bonds. For this compound, key absorption bands would be expected for the P-O-C stretching, P=O stretching (if applicable), C-O-C stretching of the epoxide ring, and C-H stretching. nih.gov The presence of a broad O-H stretch would indicate the presence of hydroxyl groups or water. rjb.ro The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, where the sample can be analyzed neat as a thin film (capillary cell), as a KBr pellet, or in solution. spectrabase.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the epoxide ring might be more prominent in the Raman spectrum.

Table of Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
P=OStretch1250-1300IR
P-O-CAsymmetric Stretch1000-1100IR
Epoxide C-OAsymmetric Stretch~1250IR
Epoxide C-OSymmetric Stretch (ring breathing)~950-810IR, Raman
O-H (if present)Stretch3200-3600 (broad)IR

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or its enantiomer, thereby allowing for purity assessment and the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. mdpi.com

Purity Assessment: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is commonly employed to assess the purity of this compound. rsc.org A detector such as a UV detector (if the molecule has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and mass identification, offering a powerful tool for purity analysis and impurity identification. mdpi.comresearchgate.net

Enantiomeric Excess Determination: Since glycidol is a chiral molecule, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical, especially in the context of asymmetric synthesis. nih.gov This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). udayton.eduresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating enantiomers of compounds like glycidol. researchgate.net The mobile phase is typically a non-polar solvent system like hexane/ethanol (B145695). The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. researchgate.net

Table of HPLC Methodologies:

Analysis Goal HPLC Mode Typical Stationary Phase Typical Mobile Phase Detection
Purity AssessmentReversed-PhaseC18Water/Acetonitrile or Methanol (with buffer)UV, ELSD, CAD, MS
Enantiomeric ExcessChiral Normal-PhaseAmylose or Cellulose derivative (e.g., Chiralpak AD-H)Hexane/EthanolUV, Polarimeter, MS

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. This compound itself is generally not volatile enough for direct GC analysis. gcms.cz However, it can be analyzed by GC after conversion into a more volatile derivative.

This derivatization step is a key part of the methodology. chromatographyonline.com For compounds containing hydroxyl and phosphate groups, common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., heptafluorobutyryl imidazole (B134444) - HFBI). mdpi.com The resulting derivatives are more volatile and less polar, making them amenable to separation on a standard GC column (e.g., a non-polar or medium-polarity capillary column). shimadzu.com Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and specificity, a mass spectrometer (GC-MS). shimadzu.com GC-MS allows for the identification of the derivatized compound based on its mass spectrum. gcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical reactions involving this compound and its derivatives. oup.comresearchgate.net Its primary application lies in the qualitative assessment of reaction completion by observing the consumption of starting materials and the formation of products. wpmucdn.comrsc.org

The typical stationary phase for analyzing organophosphorus compounds like this compound is silica (B1680970) gel. purkh.comworldwidejournals.comlaccei.org The choice of the mobile phase, or eluent, is critical for achieving effective separation of components based on their polarity. Ternary solvent systems are often employed to enhance resolution. oup.com For instance, in the synthesis of N6-benzoyl-protected (S)-Glycerol Nucleic Acid (GNA) adenosine (B11128) nucleoside phosphoramidite (B1245037) from a tritylated glycidol derivative, the reaction progress is monitored on silica gel TLC plates using eluents such as a 10:1 mixture of hexanes and ethyl acetate (B1210297) or a 25:1 mixture of ethyl acetate and methanol. wpmucdn.com

Visualization of the separated spots on the TLC plate is a critical step, as this compound and many of its precursors or products lack a native chromophore for UV detection. libretexts.org However, if a UV-active protecting group like the 4,4′-dimethoxytrityl (DMT) group is used during synthesis, spots can be visualized under UV light (typically at 254 nm). wpmucdn.comlibretexts.org

For compounds that are not UV-active, various chemical staining agents are used. Iodine vapor is a common general-purpose stain that complexes with many organic compounds to produce yellow-brown spots. libretexts.orgresearchgate.net More specific stains are required for the phosphate moiety. A widely used stain for phosphate esters and phosphoric acids is an ammonium (B1175870) molybdate (B1676688) spray, which, after subsequent treatment, forms a characteristic blue spot. researchgate.netepfl.ch Other visualization agents for organophosphates and related functional groups are detailed in the table below.

Table 1: Selected TLC Systems and Visualization Reagents for Organophosphates and Related Compounds

Mobile Phase (Solvent System)Visualization MethodTarget Compound TypeColorReference
Hexane:Acetone (9.5:0.5, v/v)Stannous chloride in HClOrganophosphate insecticidePink purkh.com
Cyclohexane:Acetone:Chloroform (70:25:5, v/v/v)Silver nitrate-bromcresol greenThiophosphoryl compoundsVaries oup.com
Isopropanol:Ammonia:Water (6:3:1, v/v)Ammonium molybdate then Tin(II) chloridePhosphoric acidsBlue researchgate.net
Ethyl acetate:n-Hexane (5:95)Not specifiedReaction monitoring- rsc.org
Methanol:Butanol:Ethyl acetate:Ammonia (60:20:20:10, v/v/v)UV at 300 nmTedizolid phosphateDark spots oup.com

Chiroptical Methods for Stereochemical Assignment

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Determining the absolute stereochemistry is crucial as it profoundly influences biological activity. Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful non-destructive techniques for this purpose. mdpi.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference în absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical features of the molecule. creative-proteomics.com For a CD signal to be observed in the far-UV region (180-260 nm), the molecule must contain a chromophore that absorbs light in this range. creative-proteomics.comelte.hu

This compound itself lacks a strong chromophore, making its analysis by conventional electronic CD spectroscopy challenging. mdpi.com However, CD spectroscopy has been effectively used to study derivatives of glycidol. For instance, it has been applied to investigate Glycerol (B35011) Nucleic Acid (GNA), an unnatural nucleic acid analog synthesized from glycidol. beilstein-journals.org The conformation of GNA polymers and their ability to form helical structures can be analyzed by CD spectroscopy. beilstein-journals.org Furthermore, vibrational circular dichroism (VCD), which measures the differential absorption of polarized infrared light, has been applied to study glycidol itself, offering a way to probe its stereochemistry without reliance on electronic chromophores. uva.nl

Optical Rotatory Dispersion (ORD)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.govpeakproteins.com This technique has been instrumental in elucidating the precise stereochemistry of this compound through the analysis of its complexes with enzymes.

High-resolution crystal structures of triosephosphate isomerase (TIM) from trypanosomes have been solved with both (S)-glycidol phosphate ((S)-GOP) and (R)-glycidol phosphate ((R)-GOP) bound in the active site. nih.gov These studies, with resolutions as high as 0.99 Å for the (S)-GOP complex and 1.08 Å for the (R)-GOP complex, provide unambiguous assignment of the absolute configurations. nih.gov

The crystal structures reveal that the enzyme interacts differently with the two enantiomers. In the complex with the more reactive (S)-GOP, the catalytic glutamate (B1630785) residue (Glu167) is positioned for a stereoelectronically favored attack on the epoxide's terminal carbon atom. nih.gov In contrast, in the (R)-GOP complex, this optimal alignment is not possible, and the catalytic glutamate adopts an unusual conformation. nih.gov These structural insights not only confirm the absolute configuration of each enantiomer but also provide a molecular basis for their differential reactivity. A crystal structure of leishmanial TIM complexed with (S)-glycidol phosphate has also been deposited in the Protein Data Bank (PDB ID: 2Y61). wwpdb.org

Purity and Stability Assessment Techniques

Assessing the purity and stability of this compound is critical for its application. The inherent reactivity of the epoxide ring in the parent compound, glycidol, suggests potential stability issues. Glycidol is known to be sensitive to moisture and can polymerize upon storage. lookchem.combibliotekanauki.pl

Stability-indicating analytical procedures are designed to separate and quantify the intact active compound from its potential degradation products, thus providing a measure of the compound's stability under various conditions. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods for pharmaceutical compounds, including those with phosphate groups. oup.comchromatographyonline.comresearchgate.netscispace.com

A stability-indicating HPLC method for this compound would be validated by performing forced degradation studies. scispace.com This involves subjecting the compound to stress conditions such as:

Hydrolytic stress: acidic, basic, and neutral conditions.

Oxidative stress: exposure to reagents like hydrogen peroxide.

Thermal stress: heating at elevated temperatures.

Photolytic stress: exposure to UV and visible light.

The method must demonstrate specificity by resolving the this compound peak from all degradation product peaks. rasayanjournal.co.in Potential degradation products for this compound could include glycerol 1-phosphate (from hydrolysis of the epoxide ring) and various oligomers or polymers. The stability of glycidol solutions has been monitored by methods such as epoxide titration and gas chromatography. nih.gov For related phosphorylated polyols, thermogravimetric analysis (TGA) has been used to confirm thermal stability. researchgate.net These techniques could be adapted to provide a comprehensive stability profile for this compound.

Glycidol Phosphate As a Building Block in Complex Molecular Architectures

Incorporation into Oligonucleotide Analogs and Modified Nucleic Acids

The modification of nucleic acids is a cornerstone of modern molecular biology and therapeutics, enabling the development of molecules with enhanced stability, binding affinity, and specific functionalities. Glycidol (B123203) phosphate (B84403) has emerged as a valuable precursor for creating these modified nucleic acids, primarily through alterations to the phosphate backbone and mimicry of the sugar moiety.

Phosphate Backbone Modification

The natural phosphodiester backbone of DNA and RNA is susceptible to degradation by nucleases. Introducing modifications to this backbone can significantly enhance the stability of oligonucleotides. Glycidol phosphate can be used to synthesize analogs where the standard phosphate linkage is altered. For instance, phosphorothioate (B77711) analogs, where a non-bridging oxygen atom in the phosphate group is replaced by sulfur, exhibit remarkable resistance to nuclease activity. rsc.org The synthesis of P-stereodefined phosphorothioate analogs of glycol nucleic acids (GNAs) has been achieved using enantiomerically pure (R)-(+)- and (S)-(−)-glycidols. rsc.org These modifications create a new stereogenic center at the phosphorus atom, and the resulting P-diastereomers can be separated and used for the solid-phase synthesis of oligonucleotides with defined stereochemistry at the phosphate backbone. rsc.org The thermodynamic stability of the resulting duplexes is influenced by the stereochemistry at these phosphorus centers. rsc.orgrsc.org

Sugar Moiety Mimicry

This compound serves as a key starting material for the synthesis of Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog. nih.govbiosyn.com In GNA, the natural sugar-phosphate backbone is replaced by a simpler, flexible three-carbon glycol unit linked by phosphodiester bonds. biosyn.comnih.gov This structural alteration is achieved by reacting nucleobases with glycidol or its derivatives to form the acyclic "sugar" component, which is then polymerized. nih.govwpmucdn.com

The synthesis of GNA monomers typically starts from enantiomerically pure (R)-(+)-glycidol or (S)-(−)-glycidol to produce (S)-GNA and (R)-GNA, respectively. wpmucdn.comresearchgate.net The epoxide ring of a tritylated glycidol is opened by a nucleobase, followed by phosphitylation to yield the corresponding phosphoramidite (B1245037) building block for solid-phase oligonucleotide synthesis. nih.gov GNA has garnered significant interest due to its ability to form stable anti-parallel duplex structures, with thermal stabilities that can rival those of natural DNA and RNA. wpmucdn.com Interestingly, GNA can form stable duplexes with itself and with RNA, but not with DNA, suggesting a potential for specific molecular recognition applications. pnas.org

Role in the Synthesis of Phospholipid Analogs and Ether Lipids (excluding biological effects)

This compound is a pivotal precursor in the efficient and stereospecific synthesis of various phospholipid analogs and ether lipids. nih.govdiva-portal.org These synthetic routes offer access to a diverse range of lipid structures with potential applications in materials science and as biochemical probes.

Starting from enantiopure (S)-glycidol, a variety of phospholipids (B1166683) can be synthesized in a few steps. nih.govdiva-portal.org Phosphorylation of (S)-glycidol can be achieved using dialkylphosphoramidites to produce (R)-1-O-glycidyl dialkyl phosphates. nih.govdiva-portal.org The subsequent regiospecific opening of the epoxide ring with nucleophiles like long-chain alcohols or carboxylates leads to the formation of lysophosphatidic acid analogs. nih.govdiva-portal.org Further esterification at the C-2 position before deprotection of the phosphate group yields phosphatidic acid analogs. nih.govdiva-portal.org

This strategy has also been extended to the synthesis of phosphatidylcholines. nih.govdiva-portal.org Phosphorylation of (S)-glycidol with phosphorus oxychloride, followed by an in-situ reaction with choline (B1196258) tosylate, produces (R)-glycidyl phosphocholine (B91661). nih.govdiva-portal.org Nucleophilic opening of the epoxide ring with a fatty acid salt then yields the desired phosphatidylcholine. nih.govdiva-portal.org

Furthermore, glycidol derivatives are instrumental in the synthesis of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. beilstein-journals.orgwikipedia.org For example, (S)-glycidol can be reacted with a long-chain alcohol in the presence of a Lewis acid to achieve a regioselective epoxide opening, forming a 1-O-alkyl-sn-glycerol derivative. beilstein-journals.org This intermediate can then be further functionalized to introduce the phosphate headgroup, leading to the formation of ether-linked phospholipid analogs. beilstein-journals.org The use of glycidol ensures the correct stereochemistry at the glycerol backbone, which is crucial for the defined architecture of these molecules. nih.govdiva-portal.orgrsc.org

Precursor for Bio-inspired Polymers and Materials (non-human application focus)

The reactivity of the epoxide ring in this compound makes it an excellent monomer for the synthesis of novel bio-inspired polymers and materials with potential applications beyond the human biomedical field.

Ring-Opening Polymerization

Glycidol and its derivatives, including glycidyl (B131873) phosphates, can undergo ring-opening polymerization (ROP) to form poly(glycidol)s and related polymers. bibliotekanauki.plmathnet.ru The polymerization can be initiated by various catalysts, leading to either linear or branched polymer architectures. mathnet.rucrossref.org For instance, the ROP of glycidyl ethylene (B1197577) phosphate, a cyclic monomer derived from glycidol, can be catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or coordination catalysts. mathnet.ru Depending on the catalyst and reaction conditions, the polymerization can proceed to form either linear or branched poly(ethylene phosphates). mathnet.rucrossref.org These polymers possess a high density of reactive epoxide groups along the polymer chain, which can be further modified for specific applications. mathnet.ru

Poly(phosphate ester) Synthesis

This compound is a key monomer in the synthesis of poly(phosphate ester)s, a class of polymers with a phosphate group in the main chain. These polymers are of interest for their potential biodegradability and functionality. The synthesis can be achieved through the ring-opening polymerization of cyclic phosphate monomers derived from glycidol. mathnet.ruresearchgate.net For example, the reaction of glycidol with 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide yields glycidyl ethylene phosphate. mathnet.ru The subsequent polymerization of this monomer leads to poly(ethylene phosphates) with pendant glycidyl groups. mathnet.ru These polymers combine the properties of a polyphosphate backbone with the reactivity of the epoxide ring, offering a platform for the development of functional materials.

Scaffold for Designed Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, stable, and functional architectures is at the heart of this field. While direct studies detailing the use of monomeric this compound as a primary scaffold are emerging, the principles of supramolecular design and the behavior of its polymeric derivatives strongly support its potential in this role.

The phosphate moiety is a powerful functional group for directing the formation of supramolecular structures. It can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, and can coordinate with metal ions to form organized networks. nih.govcarellgroup.de Furthermore, polymers derived from glycidol, such as poly(glycidyl methacrylate) (PGMA), have been extensively shown to self-assemble into complex architectures like micelles, capsules, and other nanoparticles. researchgate.netrsc.org These PGMA-based structures can be driven by various forces, including hydrophobic interactions, hydrogen bonding, and ionic complexation, showcasing the versatility of the glycidol backbone in forming higher-order structures. researchgate.netrsc.org

Researchers have leveraged these principles by incorporating glycidol-derived units and phosphate groups into larger systems to create functional materials. For instance, metal-organic frameworks (MOFs) have been incorporated into composite scaffolds containing materials like polycaprolactone (B3415563) (PCL) and dicalcium phosphate dihydrate to create materials that promote bone regeneration. rsc.org In other work, hydrogels have been functionalized using glycidyl methacrylate (B99206) to append reactive groups, enabling the covalent grafting of MOFs to create advanced composite materials for biomedical applications. rsc.org These examples highlight the utility of the functional groups present in this compound—a reactive epoxide (or its derivative) for linking to a matrix and a phosphate group for interaction or function—as key components in the design of complex assemblies.

The table below summarizes examples of how glycidol-related structures and phosphate groups contribute to the formation of supramolecular assemblies.

Building Block/System Type of Assembly Key Driving Forces Application Reference(s)
Poly(glycidyl methacrylate) (PGMA) DerivativesMicelles, Capsules, NanoparticlesHydrophobic interactions, Hydrogen bonding, Ionic complexationDrug/Gene Vectors, Antimicrobial Agents researchgate.netrsc.org
Ethanolamine-functionalized PGMAGene Vectors (Complexes)Electrostatic InteractionsGene Delivery nih.govnih.gov
Zeolitic Imidazolate Framework-8 (MOF) in PCL/Dicalcium Phosphate Dihydrate3D Printed Porous ScaffoldMaterial IntegrationBone Regeneration rsc.org
Glycidyl Methacrylate-Modified HydrogelsMOF-Hydrogel CompositeCovalent GraftingBiomedical Materials rsc.org

These findings collectively underscore the potential of this compound as a foundational unit for creating novel, designed supramolecular systems with tailored properties and functions.

Intermediate in the Synthesis of Complex Natural Products

The chiral nature and reactive functionalities of this compound make it an exceptionally useful intermediate in the stereoselective synthesis of complex, biologically active natural products. Its structure provides a pre-formed, three-carbon glycerol backbone with a phosphate at the sn-3 position, which is a common motif in many natural lipids.

Synthesis of Phospholipids: One of the most significant applications of this compound is in the synthesis of phospholipids, which are fundamental components of all cell membranes. Research has demonstrated efficient routes to enantiopure phospholipids, including lysophosphatidic acids (LPA) and phosphatidic acids, starting from (S)-glycidol. acs.orgnih.govacs.org

The general strategy involves two key steps:

Phosphorylation: (S)-glycidol is first phosphorylated to produce an (R)-glycidyl phosphate derivative. This can be achieved using reagents like dialkylphosphoramidites or phosphorus oxychloride. acs.orgnih.gov

Regiospecific Epoxide Opening: The highly strained epoxide ring of the glycidyl phosphate intermediate is then opened by a nucleophile, such as an alcohol or a carboxylate salt (e.g., cesium palmitate). acs.orgnih.gov This reaction is highly regioselective, with the nucleophile attacking the C1 position, leading to the desired glycerophosphate backbone. acs.org

Synthesis of Platelet-Activating Factor (PAF): Platelet-activating factor (PAF) is a potent phospholipid mediator involved in numerous physiological and pathological processes, including inflammation and platelet aggregation. nih.govbeilstein-journals.orgwikipedia.org The unique structure of PAF features an ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position of the glycerol backbone.

Synthetic strategies have successfully employed (S)-glycidol as the chiral starting material for the construction of PAF and its analogues. nih.govbeilstein-journals.org A four-step synthesis reported by Bittman and colleagues starts with (S)-glycidol, which undergoes a regioselective opening of the epoxide by an alcoholate to install the long-chain ether at the sn-1 position. Subsequent steps involve phosphorylation of the primary alcohol, quaternarization to form the phosphocholine moiety, and finally, acetylation of the sn-2 hydroxyl group to yield PAF. beilstein-journals.org In a similar fashion, the synthesis of 2-lysophosphatidylcholine (B1209052) (2-LPC), a PAF-related lysophospholipid, is achieved by phosphorylating (S)-glycidol and then opening the epoxide ring with cesium palmitate. nih.gov

The following table summarizes key research findings on the use of glycidol and its phosphate derivatives in the synthesis of these natural products.

Target Natural Product Starting Material Key Synthetic Steps Significance Reference(s)
Lysophosphatidic Acid (LPA)(S)-GlycidolPhosphorylation with dialkylphosphoramidites; Regiospecific epoxide opening with cesium carboxylate; Phosphate deprotection.Efficient, 3-step synthesis of a key signaling lipid. acs.orgnih.govacs.orgnih.gov
Phosphatidic Acid(S)-GlycidolSynthesis of LPA followed by 2-O-esterification before phosphate deprotection.4-step synthesis of a central intermediate in lipid biosynthesis. acs.orgnih.gov
Platelet-Activating Factor (PAF)(S)-GlycidolRegioselective epoxide opening with alcoholate; Phosphorylation and formation of phosphocholine; Acetylation at sn-2.Efficient construction of a potent inflammatory mediator. beilstein-journals.org
2-Lysophosphatidylcholine (2-LPC)(S)-GlycidolPhosphorylation with phosphorus oxychloride and choline tosylate; Epoxide opening with cesium palmitate.Synthesis of a biologically active lysophospholipid. nih.gov

The recurring use of glycidol and its phosphorylated forms in these syntheses highlights its strategic importance as a chiral building block, enabling chemists to construct complex and vital natural products with high efficiency and stereochemical control.

Future Research Directions and Emerging Applications

The Quest for Precision: Novel Stereoselective Synthetic Strategies

The chirality of glycidol (B123203) phosphate (B84403) is a critical determinant of its biological activity and function. Consequently, the development of sophisticated stereoselective synthetic methods is a paramount goal for researchers. Current strategies often involve the use of chiral starting materials like (S)-glycidol or enzymatic resolutions to achieve the desired enantiopurity. mdpi.comcsic.esresearchgate.netnih.gov For instance, efficient routes to enantiopure phospholipids (B1166683) have been developed starting from (S)-glycidol. nih.govdiva-portal.org One approach involves the phosphorylation of (S)-glycidol using dialkylphosphoramidites to produce (R)-1-O-glycidyl dialkyl phosphates. nih.govdiva-portal.org

Another promising avenue is the Jacobsen-type epoxide ring-opening reaction, where a CoIII(salen)OTs catalyst facilitates the reaction of dibenzyl phosphate with terminal epoxides, including derivatives of glycidol, with high regioselectivity and yields. rsc.orgrsc.org This method has proven effective in the synthesis of both mono- and di-acyl phosphatidic acids, demonstrating its utility in creating complex, enantiopure lipids with minimal side reactions like acyl migration. rsc.orgrsc.org

Future research will likely focus on refining these catalytic systems to enhance their efficiency, reduce catalyst loading, and expand their substrate scope. The development of novel chiral catalysts and the application of flow chemistry are anticipated to be key areas of innovation, enabling more sustainable and scalable production of enantiomerically pure glycidol phosphate and its derivatives.

Uncharted Territories: this compound in Novel Biochemical Pathways

While this compound is a known intermediate in several metabolic pathways, its full spectrum of biological roles remains largely unexplored. nih.govmdpi.com Glycerol (B35011) phosphates are fundamental components of cell membranes and are involved in cellular respiration and photosynthesis. mdpi.com Recent studies have detected the presence of both glycerol-3-phosphate (G3P) and glycerol-1-phosphate (G1P) in certain bacteria, suggesting the potential for heterochiral phospholipid membranes, a departure from the established homochirality in the domains of Bacteria and Eukarya (which use G3P) and Archaea (which use G1P). nih.gov This discovery opens up new questions about the biosynthesis and function of these unusual membrane lipids.

Future investigations will likely employ advanced metabolomics and proteomics approaches to identify new proteins that interact with this compound and to elucidate its involvement in previously uncharacterized signaling cascades or metabolic networks. pulsus.com There is also growing interest in understanding how the different stereoisomers of this compound might have distinct biological activities, potentially acting as regulatory molecules in various cellular processes. nih.gov The exploration of these undocumented pathways could reveal new therapeutic targets for a range of diseases.

Building the Future: Harnessing this compound for Advanced Materials

The inherent reactivity of the epoxide ring in this compound, combined with the hydrophilicity imparted by the phosphate group, makes it an attractive building block for the creation of advanced materials. google.com Researchers are exploring its use in the development of "smart" polymers and hydrogels that can respond to specific environmental stimuli such as pH or temperature. nih.govpolympart.ir

For example, chitosan-based hydrogels that incorporate β-glycerophosphate exhibit thermosensitive behavior, transitioning from a liquid to a gel at physiological temperatures. nih.gov This property is highly desirable for applications like injectable drug delivery systems. nih.gov Furthermore, the polymerization of glycidol and its derivatives can lead to the formation of polymers with controlled architectures, from linear to hyperbranched structures. google.comresearchgate.net These polymers, including polyglycidol, are being investigated for their potential in drug and biological cargo transport. google.com

Future work in this area will focus on tailoring the properties of this compound-based materials by copolymerizing it with other functional monomers. researchgate.netacs.org This could lead to the creation of materials with precisely controlled degradation rates, mechanical strengths, and stimuli-responsive behaviors for applications in tissue engineering, regenerative medicine, and advanced sensor technology. mdpi.comresearchgate.net

Designing from the Ground Up: Advanced Computational Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules with specific properties. elifesciences.orgrsc.org In the context of this compound, in silico modeling can be used to predict the reactivity of different derivatives and to design novel compounds with enhanced or specific functionalities. nih.govljmu.ac.uk

By employing quantum mechanical calculations and molecular dynamics simulations, researchers can gain detailed insights into the mechanisms of reactions involving this compound, such as its ring-opening with various nucleophiles. researchgate.net This understanding can guide the rational design of catalysts for stereoselective synthesis and predict the binding affinity of this compound-based inhibitors to their target enzymes. nih.gov For instance, computational studies can help in optimizing the structure of ligands for specific biological targets, as demonstrated in the design of inhibitors for enzymes like PCSK9. nih.gov

The future of this field lies in the development of more accurate and efficient computational models that can handle the complexity of biological systems. ljmu.ac.uk Integrating machine learning and artificial intelligence with these models could enable high-throughput virtual screening of vast chemical libraries, significantly speeding up the process of identifying promising this compound-based molecules for various applications.

A Sharper Image: Innovations in Characterization and Analysis

As the research into this compound and its derivatives expands, so does the need for more sophisticated analytical techniques to accurately characterize these compounds. jfda-online.comresearchgate.net Current methods often rely on chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for detection and quantification. jfda-online.commdpi.comnih.gov Chiral chromatography is particularly crucial for separating and analyzing the different stereoisomers of glycerol phosphates. nih.gov

Recent advancements include the development of simpler and more sensitive derivatization methods for HPLC-MS analysis, which can prevent the interconversion of related compounds like 3-MCPD and glycidol during analysis. mdpi.com Furthermore, dynamic nuclear polarization (DNP)-enhanced solid-state NMR spectroscopy is emerging as a powerful tool for the direct structural characterization of catalyst species and reaction intermediates in polymer-supported synthesis involving glycidol. rsc.org

Looking ahead, the focus will be on developing real-time, in-situ analytical methods to monitor reactions involving this compound as they occur. The integration of advanced analytical techniques with microfluidic devices could provide unprecedented insights into reaction kinetics and mechanisms. mdpi.com These innovations will be essential for quality control in the synthesis of this compound-based materials and for a deeper understanding of its biochemical roles.

Q & A

Q. What are the standard methods for synthesizing glycidol phosphate enantiomers for enzyme inhibition studies?

this compound enantiomers can be synthesized via stereoselective routes. For example, (R)- or (S)-glycidol is reacted with phosphate groups using cobalt salen catalysts to control stereochemistry . Enzymatic desymmetrization of intermediates like 2,2-dimethoxypropane-1,3-diol, followed by phosphorylation, is another method . Key steps include chiral resolution via HPLC and validation using circular dichroism (CD) spectroscopy.

Q. How can this compound be distinguished analytically from structurally similar compounds like 3-MCPD?

A two-stage analysis is recommended:

  • Stage A : Measure total 3-MCPD and glycidol without separation, using sodium chloride to allow glycidol conversion to 3-MCPD.
  • Stage B : Replace sodium chloride with sodium bromide to inhibit conversion, enabling isolation of pure 3-MCPD. Glycidol levels are calculated by subtracting Stage B results from Stage A and applying conversion factors . Validate with GC-MS or LC-MS using isotope-labeled internal standards.

Q. What experimental precautions are critical for handling this compound due to its instability?

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. Avoid exposure to acidic conditions, which accelerate degradation to glycerol and α-chlorohydrin (half-life: 10 minutes in HCl) .
  • Analysis : Include blank controls and triplicate measurements to account for matrix effects .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in triosephosphate isomerase (TIM) inhibition?

Crystal structures reveal that (S)-glycidol phosphate aligns with TIM's catalytic glutamate (Glu167) in a stereoelectronically favorable near-linear O─C─O arrangement, enabling nucleophilic attack on the epoxide terminal carbon. In contrast, (R)-glycidol phosphate adopts a conformation that sterically hinders this interaction, reducing reactivity . Molecular dynamics simulations can further model these interactions .

Q. What methodologies resolve contradictions in reported this compound toxicity data?

  • Systematic reviews : Cross-reference studies using the Agency for Toxic Substances and Disease Registry (ATSDR) guidelines, including supplemental searches for organophosphate class data .
  • Experimental replication : Conduct dose-response assays in Fischer 344 rats (oral LD50: 420 mg/kg) and compare chromosomal aberration frequencies across cell lines using standardized protocols (e.g., OECD Test No. 473).

Q. How can this compound’s enzyme inhibition kinetics be quantified?

  • Assay design : Use TIM purified from Saccharomyces cerevisiae or E. coli. Pre-incubate with (S)-glycidol phosphate, then measure residual activity via NADH-coupled assays.
  • Data analysis : Apply the Cheng-Prusoff equation to calculate inhibition constants (Ki), accounting for competitive binding. Compare with bromohydroxyacetone phosphate (BHAP), a structurally related inhibitor .

Q. What computational tools model this compound’s interactions with enzymes?

  • Docking : Use AutoDock Vina with TIM’s PDB structure (e.g., 1TIM) and force fields (AMBER or CHARMM) to simulate binding.
  • QM/MM : Combine quantum mechanics (for the epoxide ring) and molecular mechanics (for the protein) to study transition states .

Q. How are this compound derivatives used in synthesizing archaeal lipids or photoswitchable phosphatidic acids?

  • Geranylgeranyl glycerol phosphate synthesis : React geranylgeranyl-substituted glycidol with dibenzyl phosphate under cobalt catalysis, followed by deprotection .
  • Photoswitchable lipids : Introduce diazo groups via DCC-mediated coupling to this compound derivatives, enabling light-controlled lipid bilayer studies .

Methodological Best Practices

Q. What statistical approaches validate this compound quantification in environmental samples?

  • Calibration curves : Use Microsoft Excel’s LINEST function to calculate regression parameters (slope, intercept, R²). Exclude outliers via Grubbs’ test (α=0.05) .
  • Error reporting : Express results as mean ± 95% confidence interval (CI) for n≥5 replicates. Convert units to mg/L (P) or ppm (PO₄³⁻) using molar mass adjustments .

Q. How should researchers address this compound’s genotoxicity in cell-based assays?

  • Chromosomal aberration tests : Treat mammalian cells (e.g., CHO-K1) with 0.1–1.0 mM this compound for 24 hours. Fix cells with methanol:acetic acid (3:1) and score aberrations via Giemsa staining .
  • Sister chromatid exchange (SCE) : Use bromodeoxyuridine (BrdU) labeling and fluorescence microscopy. Compare SCE frequencies to positive controls (e.g., mitomycin C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.